molecular formula C8H7ClO3 B1581678 2-Chloro-5-methoxybenzoic acid CAS No. 6280-89-3

2-Chloro-5-methoxybenzoic acid

Cat. No.: B1581678
CAS No.: 6280-89-3
M. Wt: 186.59 g/mol
InChI Key: AQHFCRYZABKUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHFCRYZABKUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211900
Record name 2-Chloro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-89-3
Record name 2-Chloro-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6280-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzoic acid (CAS No: 6280-89-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with a chlorine atom at the ortho-position and a methoxy group at the meta-position relative to the carboxyl group, imparts a unique combination of reactivity and physical characteristics.[1] This guide offers an in-depth exploration of these properties, providing researchers, chemists, and drug development professionals with the technical data and procedural insights necessary for its effective application. Primarily a synthetic compound, it is utilized as a building block in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.[3]

Core Physicochemical Characteristics

At ambient temperature, this compound presents as a white to off-white or light yellow crystalline solid.[1][3] Its fundamental properties are critical for predicting its behavior in chemical reactions, designing purification schemes, and ensuring safe handling. The key quantitative data are summarized in the table below.

Table 1: Summary of Key Physical Properties

Property Value Source(s)
CAS Number 6280-89-3 [1][4]
Molecular Formula C₈H₇ClO₃ [2][3][4]
Molecular Weight 186.59 g/mol [3][4][5]
Appearance White to light yellow crystalline powder/solid [1][3]
Melting Point 165 - 176 °C [3][4][6]
Boiling Point 318.1 °C (at 760 mmHg) [4]
Density 1.352 ± 0.06 g/cm³ (Predicted) [4]
pKa 2.78 ± 0.25 (Predicted) [4]

| Flash Point | 146.2 °C |[4] |

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is a robust indicator of its purity. For this compound, reported values consistently fall within the range of 165-176 °C.[3][4][6] A sharp melting range within this window typically signifies high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystalline lattice structure. The relatively high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions arising from the polar C-Cl and C-O bonds.

Boiling and Flash Points: Thermal Stability Indicators

The high boiling point of 318.1 °C reflects the compound's low volatility and significant thermal energy required to overcome its strong intermolecular forces in the liquid state.[4] The flash point of 146.2 °C is the lowest temperature at which vapors of the material will ignite in the presence of an ignition source, a critical parameter for assessing fire hazards during heating or distillation.[4]

Solubility Profile

The solubility of a compound is paramount for its application in synthesis, dictating solvent choice for reactions, extractions, and recrystallization.

  • Aqueous Solubility : this compound is sparingly soluble in water, with a reported value of 1.1 g/L at 25 °C.[1] This low solubility is expected, as the hydrophobic nature of the chlorobenzene ring dominates the hydrophilic character of the carboxylic acid and methoxy groups.

  • Organic Solubility : It demonstrates significantly better solubility in polar organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] This is due to the favorable dipole-dipole interactions and potential hydrogen bonding between the solute and these solvents.

  • pH-Dependent Solubility : As a carboxylic acid, its aqueous solubility is highly pH-dependent. In alkaline solutions (pH > pKa), the carboxylic acid is deprotonated to form the more soluble carboxylate salt (2-chloro-5-methoxybenzoate). This property is the cornerstone of its purification by acid-base extraction. A researcher can dissolve the impure solid in an organic solvent, extract it into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) leaving non-acidic impurities behind, and then re-precipitate the purified acid by acidifying the aqueous layer.

Acidity and pKa

The predicted pKa of 2.78 indicates that this compound is a moderately strong organic acid.[4] The acidity of the carboxyl group is influenced by the electronic effects of the substituents on the aromatic ring.

  • Inductive Effect : The chlorine atom at the ortho-position is strongly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge. This effect increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).

  • Resonance Effect : The methoxy group at the meta-position has a less pronounced electronic influence on the carboxyl group compared to an ortho or para substituent. Its primary influence is a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. Its electron-donating resonance effect (+R) does not extend to the carboxyl group's carbon from the meta position, thus having a minimal impact on acidity.

The dominant electron-withdrawing effect of the ortho-chloro group is the primary reason for the compound's increased acidity relative to benzoic acid.

G cluster_Structure Structural Influences on Acidity cluster_Effects Electronic Effects Structure This compound COOH Carboxylic Acid Group (Acidic Proton) Structure->COOH Site of Acidity Cl Ortho-Chloro Group Structure->Cl OMe Meta-Methoxy Group Structure->OMe Inductive Strong Inductive Electron Withdrawal (-I) Cl->Inductive Exerts Resonance Weak Inductive Withdrawal (-I) OMe->Resonance Exerts Anion Stabilized Conjugate Base (Anion) Inductive->Anion Leads to pKa Lower pKa (Increased Acidity) Anion->pKa Results in

Caption: Electronic effects of substituents on the acidity of this compound.

Experimental Protocols

To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols are recommended.

Protocol: Melting Point Determination

Causality: This procedure validates the purity of the sample. Impurities disrupt the crystal lattice, causing melting to occur over a wider range and at a lower temperature than the pure substance.

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating:

    • Rapid Ramp: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (~150 °C). This saves time without sacrificing accuracy at the critical melting phase.

    • Slow Ramp: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is T1-T2. A pure sample should exhibit a sharp range (e.g., 172-174 °C).

G start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat1 Rapidly Heat to ~150 °C setup->heat1 heat2 Slow Heat Rate (1-2 °C/min) heat1->heat2 observe Observe for Melting heat2->observe record Record T1 (First Drop) and T2 (Fully Melted) observe->record end End record->end

Caption: Workflow for determining the melting point of a solid sample.

Protocol: Qualitative Solubility Test

Causality: This protocol helps identify suitable solvents for reactions and recrystallization by systematically assessing the compound's solubility based on intermolecular force compatibility.

  • Preparation: Add approximately 10-20 mg of this compound to several separate test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents, such as:

    • Water (Polar, Protic)

    • Methanol (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Acetone (Polar, Aprotic)

    • Ethyl Acetate (Moderately Polar, Aprotic)

    • Dichloromethane (Nonpolar, Aprotic)

    • Toluene (Nonpolar, Aprotic)

    • 5% aq. NaOH (Basic)

    • 5% aq. HCl (Acidic)

  • Observation: Agitate each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Heating (Optional): Gently heat the tubes in which the solid did not dissolve. Note if solubility increases with temperature. This is a key indicator for selecting a recrystallization solvent (one with low solubility at room temp but high solubility when hot).

  • Interpretation: The results will confirm its poor solubility in water, good solubility in polar organic solvents, and excellent solubility in aqueous base.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as an irritant.[1] It is known to cause skin irritation and serious eye irritation.[5] Inhalation of dust may lead to respiratory tract irritation.[1][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.

References

An In-depth Technical Guide to 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid, a key organic intermediate whose structural complexity and reactivity make it a valuable building block in advanced chemical synthesis.[1] With the chemical formula C₈H₇ClO₃, its architecture consists of a benzene ring functionalized with a carboxylic acid group, a chlorine atom at the ortho-position, and a methoxy group at the meta-position relative to the carboxyl function.[1][2] This specific substitution pattern imparts unique chemical properties that are strategically leveraged in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide provides an in-depth examination of its chemical structure, properties, validated synthesis protocols, and critical applications for professionals in research and drug development.

Chemical Identity and Core Properties

A comprehensive understanding of a compound's fundamental properties is paramount for its effective application in synthesis and development.

Chemical Structure and Formula

The structural arrangement of this compound is foundational to its chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that governs its reactivity in synthetic transformations.[1]

chemical_structure cluster_benzoic_acid C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 OCH3 OCH₃ C5->OCH3 C6->C1

Caption: Chemical structure of this compound (CAS: 6280-89-3).

Chemical Identifiers and Data

Precise identification is critical for regulatory compliance and accurate scientific communication.

IdentifierValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 6280-89-3[1][3][4][6]
Molecular Formula C₈H₇ClO₃[1][3][4]
Molecular Weight 186.59 g/mol [1][3][4]
Synonyms 6-Chloro-m-anisic acid, 3-Carboxy-4-chloroanisole[3][4][6][7]
InChI Key AQHFCRYZABKUEV-UHFFFAOYSA-N[1][4][5]
Canonical SMILES COC1=CC(=C(C=C1)Cl)C(=O)O[1][5]
Physical and Chemical Properties

The physicochemical properties dictate the compound's handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance White to off-white/light yellow crystalline solid[1][3]
Melting Point 165 - 175 °C[3]
Boiling Point 318.1 °C at 760 mmHg[6]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C); Soluble in ethanol, methanol, DMSO[1]
pKa 2.78 ± 0.25 (Predicted)[6]
Storage Temperature Room Temperature, sealed in dry conditions[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. The choice of methodology is driven by factors such as precursor availability, desired purity, and scalability.

Synthetic Rationale and Common Pathways

The most prevalent synthetic route involves the direct chlorination of a substituted benzoic acid precursor.[1] The causality behind this choice lies in the directing effects of the existing substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 5-methoxybenzoic acid, these effects combine to favor chlorination at the C2 position.

Common synthetic pathways include:

  • Direct Chlorination of 5-Methoxybenzoic Acid: This is a widely used method involving a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to enhance the electrophilicity of the chlorine.[1] The reaction is performed under controlled temperature to manage selectivity and prevent over-chlorination.

  • Oxidation of 2-Chloro-5-methoxybenzaldehyde: An alternative route involves the oxidation of the corresponding aldehyde.[1] This method is effective if the aldehyde precursor is readily available. Common oxidizing agents include potassium permanganate or sodium chlorate under acidic conditions.

Experimental Protocol: Chlorination of 5-Methoxybenzoic Acid

This protocol provides a self-validating system for the synthesis and purification of high-purity this compound.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add 5-methoxybenzoic acid (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Add a catalytic amount of iron(III) chloride (FeCl₃) (approx. 0.05 equivalents). The catalyst is critical for polarizing the chlorinating agent, thereby activating it for electrophilic attack.

Step 2: Chlorination

  • Cool the reaction mixture to 0-5 °C using an ice bath. This low temperature is crucial for controlling the reaction rate and improving the regioselectivity, minimizing the formation of undesired isomers.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Reaction Monitoring and Quenching

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This step ensures the reaction proceeds to completion, validating the process.

  • Once complete, carefully quench the reaction by slowly adding cold water. The mixture is then transferred to a separatory funnel.

Step 4: Work-up and Extraction

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the HCl byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification by Recrystallization

  • The crude solid is purified by recrystallization, a technique that ensures high purity of the final compound.[1] Dissolve the crude product in a minimum amount of hot aqueous ethanol or ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

synthesis_workflow start Start: 5-Methoxybenzoic Acid step1 Dissolve in Anhydrous Solvent Add FeCl₃ Catalyst start->step1 step2 Cool to 0-5 °C Add SO₂Cl₂ Dropwise step1->step2 step3 Stir at Room Temperature Monitor by TLC step2->step3 step4 Quench with Water Extract with Organic Solvent step3->step4 step5 Wash with NaHCO₃ & Brine Dry and Evaporate step4->step5 purify Purification by Recrystallization (Aqueous Ethanol) step5->purify end_product Final Product: This compound purify->end_product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value is realized in its conversion to more complex, high-value molecules.

  • Pharmaceutical Development: The compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is particularly noted for its role in developing novel anti-inflammatory and analgesic drugs, where its structure can be incorporated into larger molecules designed to interact with specific biological targets.[2][3]

  • Agrochemicals: In the agrochemical industry, it serves as a building block for herbicides and pesticides.[3] The chloro- and methoxy-substituents can be crucial for the molecule's ability to inhibit specific biological pathways in weeds or pests, enhancing crop protection and yield.[3]

  • Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.[3] Its defined structure allows for the systematic investigation of structure-activity relationships (SAR) in the design of new bioactive agents.

  • Material Science: There is growing interest in using this compound in the production of specialty polymers and high-performance resins, where its rigid aromatic structure can contribute to thermal stability and durability.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification
  • Classification: The compound is classified as an irritant.[1]

  • Health Hazards: It is known to cause skin irritation and serious eye irritation.[5][8][9] Inhalation of dust may lead to respiratory tract irritation.[1][5] Some data suggests it may be harmful if swallowed.[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment: Standard PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8][9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place to maintain stability.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

An In-Depth Technical Guide to 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its nomenclature, including a thorough list of synonyms and registry identifiers, to ensure accurate compound identification. Furthermore, it consolidates essential physicochemical properties, outlines a representative synthetic protocol, discusses primary applications, and provides critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, field-proven understanding of this versatile compound.

Compound Identification and Nomenclature

Accurate and unambiguous identification is the cornerstone of chemical research and development. This compound is known by several names and is cataloged in numerous chemical databases. Understanding these identifiers is critical for effective literature searches and regulatory compliance.

Synonyms and Systematic Names

The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . However, historical and commercial variations exist. A common synonym is 6-Chloro-m-anisic acid or 6-Chloro-3-methoxybenzoic acid [1]. It is crucial for researchers to recognize these alternate names to avoid confusion when consulting different sources. Some databases may also list it under non-English synonyms such as ACIDE 2-CHLORO-5-MÉTHOXYBENZOÏQUE (French) or 2-クロロ-5-メトキシ安息香酸 (Japanese)[2].

Key Registry Numbers

Registry numbers provide a unique, verifiable identity for a chemical substance, eliminating the ambiguity of nomenclature.

IdentifierValueSource
CAS Number 6280-89-3[1][2]
MDL Number MFCD00466261[1]
PubChem CID 221503[1]
EC Number 222-343-7[3]

Expert Insight: The Chemical Abstracts Service (CAS) number is the most universally accepted identifier in the chemical and regulatory fields. Always use the CAS number (6280-89-3) as the primary search key in databases like SciFinder, Reaxys, and PubChem to ensure the retrieval of all relevant data for this specific molecule, irrespective of the synonyms used in the source document.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility in various media, and the analytical methods best suited for its characterization.

Core Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][4]
Appearance White to off-white or light yellow crystalline solid/powder[1][2]
Melting Point 165 - 175 °C[1]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C). More soluble in polar organic solvents like ethanol, methanol, and DMSO.[2]
Structural and Analytical Identifiers

These identifiers are derived from the compound's structure and are used in computational chemistry and spectral database searches.

IdentifierValueReference
InChI Key AQHFCRYZABKUEV-UHFFFAOYSA-N
SMILES COc1ccc(Cl)c(c1)C(O)=O

Trustworthiness through Validation: The workflow below illustrates a self-validating system for confirming the identity of a supplied sample purported to be this compound. Each step provides a piece of evidence that, when combined, authoritatively confirms the compound's structure and purity.

G cluster_0 Compound Identity Verification Workflow start Receive Sample mp Measure Melting Point (Expected: 165-175 °C) start->mp hplc Purity Analysis (HPLC) (Expected: ≥99%) mp->hplc Matches? fail Identity or Purity Fails mp->fail No nmr Structural Elucidation (¹H NMR) hplc->nmr Purity OK? hplc->fail No ms Mass Confirmation (MS) (Expected m/z ~185.1 [M-H]⁻) nmr->ms Structure Consistent? nmr->fail No confirm Identity & Purity Confirmed ms->confirm Mass Correct? ms->fail No

Caption: A logical workflow for the analytical validation of this compound.

Synthesis and Reactivity

Understanding the synthetic pathways to this compound and its subsequent reactivity is fundamental to its application as a building block in more complex molecules.

Common Synthetic Routes

This compound is a synthetic chemical with no known natural sources.[2] One common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester, methyl 5-chloro-2-methoxybenzoate.[5] This method is favored for its high yield and straightforward procedure.

Another documented approach involves the direct chlorination of 2-methoxybenzoic acid.[6] However, this method requires careful control of reaction conditions to manage regioselectivity and prevent the formation of di-chlorinated byproducts.

Experimental Protocol: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This protocol is a self-validating system where the reaction progress is monitored, ensuring completion before proceeding to isolation, thus maximizing yield and purity.

Objective: To synthesize this compound via base-catalyzed hydrolysis.

Materials:

  • Methyl 5-chloro-2-methoxybenzoate (1.0 eq)

  • Sodium hydroxide (NaOH), 1M aqueous solution (6.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Thin Layer Chromatography (TLC) plate (silica), appropriate solvent system (e.g., 30% EtOAc in hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).[5]

  • Initiation: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (60 mL, 0.06 mol).[5]

  • Reaction Monitoring (Trustworthiness Pillar): Allow the mixture to stir at room temperature for 4 hours.[5] Monitor the reaction's progress by TLC. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has been fully consumed. This monitoring step is crucial to prevent incomplete conversion and ensures the process is self-validating.

  • Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.[5]

  • Workup - Extraction: The remaining aqueous residue is extracted with ethyl acetate to remove any unreacted starting material or non-polar impurities.[5]

  • Acidification & Precipitation: Cool the aqueous phase in an ice bath. Slowly add concentrated HCl dropwise while stirring to adjust the pH to 2. A white solid will precipitate. The causality here is that the acidic conditions protonate the carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is sparingly soluble and precipitates out.[5]

  • Isolation: Continue stirring in the ice bath for 1 hour to maximize precipitation.[5] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and dry in a vacuum oven to afford the final product, this compound, as a white solid.[5]

Applications in Research and Industry

The specific arrangement of the chloro, methoxy, and carboxylic acid groups on the benzene ring makes this compound a valuable and versatile intermediate.[1] Its reactivity is leveraged in several high-value applications.

  • Pharmaceutical Development: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] The compound is also an intermediate in the synthesis of certain gastrointestinal prokinetic agents.

  • Agrochemicals: In the agricultural sector, this compound is used in the formulation of herbicides and fungicides.[1] Its structure can be incorporated into molecules designed to inhibit specific biological pathways in weeds or fungi, thereby protecting crops and enhancing yields.[1]

  • Material Science: Researchers are exploring its use in the production of specialty polymers and resins, where its rigid aromatic structure can contribute to creating durable, high-performance materials.[1]

  • Analytical Chemistry: In a laboratory setting, it can be used as a standard reference material for the calibration of analytical instruments like HPLC and mass spectrometers.[1]

Caption: Core application areas of this compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant.

Hazard Identification and GHS Classification
  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][7]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical attention.[3][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][7]

    • Inhalation: Move the person to fresh air. If you feel unwell, seek medical advice.[3][7]

Storage
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.[7]

  • Recommended storage temperature is between 0-8°C for long-term stability.[1]

Conclusion

This compound is a well-characterized compound whose value lies in its utility as a versatile chemical intermediate. Its defined physicochemical properties, established synthetic routes, and broad applicability in pharmaceuticals and agrochemicals make it a staple in both academic research and industrial manufacturing. Adherence to proper identification using its CAS number (6280-89-3) and strict observance of safety protocols are essential for its effective and safe utilization.

References

A Technical Guide to the Solubility of 2-Chloro-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-5-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed exploration of the physicochemical properties of this compound and their influence on its behavior in various organic solvent systems. A cornerstone of this guide is a self-validating, step-by-step protocol for the experimental determination of thermodynamic solubility using the industry-standard shake-flask method.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and empirically determine the solubility of this compound to optimize their scientific workflows.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound is a substituted aromatic carboxylic acid that serves as a fundamental building block in the synthesis of a wide array of bioactive molecules.[2] Its structural features—a carboxylic acid group, a halogen substituent, and a methoxy group—make it a versatile precursor for creating novel therapeutic agents, including anti-inflammatory and analgesic drugs, as well as potent herbicides and fungicides.[1][2]

The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility. Key processes governed by solubility include:

  • Reaction Optimization: Ensuring reactants are in the same phase is crucial for reaction kinetics. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.

  • Purification: Recrystallization, a primary method for purifying solid intermediates like this one, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[1]

  • Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursor directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the foundational knowledge and practical tools required to master the solubility challenges associated with this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and solvent molecules. The structure of this compound (C₈H₇ClO₃, Molar Mass: 186.59 g/mol ) provides clear indicators of its expected solubility.[5]

  • Carboxylic Acid Group (-COOH): This is the dominant functional group. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature strongly favors solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity.

  • Chlorine Atom (-Cl): The chloro-substituent adds to the molecular weight and introduces a polar C-Cl bond, increasing van der Waals forces and dipole-dipole interactions.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

The interplay of these features results in a molecule of intermediate polarity. It is sparingly soluble in water but shows significantly enhanced solubility in polar organic solvents that can engage in hydrogen bonding.[1]

The following diagram illustrates the relationship between the molecular properties of the solute and solvent and the resulting solubility.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_solubility Predicted Outcome solute_props Physicochemical Properties h_bond H-Bond Donor/Acceptor (-COOH, -OCH3) solute_props->h_bond polar Polar Groups (-Cl, -COOH, -OCH3) solute_props->polar nonpolar Nonpolar Group (Benzene Ring) solute_props->nonpolar polar_protic Polar Protic (e.g., Ethanol, Methanol) h_bond->polar_protic Strong H-Bonding polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) h_bond->polar_aprotic H-Bonding (Acceptor Only) polar->polar_protic Favorable Dipole-Dipole polar->polar_aprotic Favorable Dipole-Dipole non_polar Nonpolar (e.g., Hexane, Toluene) nonpolar->non_polar van der Waals Forces solvent_type Solvent Class solvent_type->polar_protic solvent_type->polar_aprotic solvent_type->non_polar high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol low_sol Low Solubility non_polar->low_sol Polar Groups Mismatch G prep 1. Preparation Add excess solid solute to vial add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equil 3. Equilibration Agitate at constant Temp for 24-48h add_solvent->equil separate 4. Phase Separation Settle or Centrifuge equil->separate sample 5. Sampling & Filtration Withdraw supernatant through 0.22µm filter separate->sample dilute 6. Dilution Dilute filtrate to fall within calibration range sample->dilute quantify 7. Quantification Analyze by HPLC-UV or other method dilute->quantify calc 8. Calculation Determine solubility accounting for dilution quantify->calc

References

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in pharmaceutical and agrochemical research.[1][2] It serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[2][3] Understanding its fundamental physical properties, such as melting and boiling points, is paramount for its purification, identification, and manipulation in synthetic protocols. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and an exploration of the underlying physicochemical principles that govern these properties.

At ambient temperatures, this compound presents as a white to off-white or light yellow crystalline solid.[1][3] Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a methoxy group on a benzene ring, dictates its polarity and intermolecular interactions, which in turn determine its melting and boiling characteristics.[1][2]

Physicochemical Data of this compound

The melting and boiling points of this compound have been reported in various chemical sources. A summary of these values is presented below. It is important to note that slight variations in reported melting points can arise from differences in experimental conditions and sample purity.[4]

Physical PropertyReported Value(s)Source(s)
Melting Point 171-173°C[5]
165-175°C[3]
172.0-176.0°C[6]
174°C[7]
Boiling Point 318.1°C at 760 mmHg[5]

The Science Behind Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state, a point where the solid and liquid phases are in equilibrium.[4] For a pure crystalline substance, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[8]

The melting and boiling points are not arbitrary numbers; they are a direct reflection of the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.[9][10] In the case of this compound, several types of intermolecular forces are at play:

  • Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, where a hydrogen atom is shared between the highly electronegative oxygen atoms of two neighboring molecules. This leads to the formation of stable dimers, which significantly increases the energy required to separate the molecules, resulting in a relatively high melting point.[11]

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in the molecule create permanent dipoles, leading to electrostatic attractions between adjacent molecules.[12]

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron distribution. Their strength increases with the size and surface area of the molecule.[9]

The presence of substituents on the benzoic acid ring also influences these properties. The chlorine atom and the methoxy group can affect the crystal packing and the overall polarity of the molecule, thereby influencing the melting point.[13][14]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment.[15] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[4]

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3][16] It can be performed using a Thiele tube or a modern digital melting point apparatus.[2][17]

  • Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and to allow for tight packing in the capillary tube.[3][18]

  • Heating Rate: The rate of heating is the most critical factor for an accurate measurement.[1] A slow heating rate (1-2°C per minute) near the melting point is essential to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.[3][19] A preliminary, rapid determination can be useful to find the approximate melting range.[7]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset of melting) to the temperature at which the last solid crystal disappears (complete melting).[3][4]

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder using a spatula.

  • Loading the Capillary Tube: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[3]

  • Apparatus Setup: Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.[2][20]

  • Attaching the Capillary Tube: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the middle of the thermometer bulb.[2]

  • Heating: Suspend the thermometer in the Thiele tube, ensuring the oil level is above the sample but the open end of the capillary is above the oil. Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube promotes convection currents, ensuring uniform heating of the oil.[6][20]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first signs of melting appear and the temperature at which the entire sample has turned into a clear liquid.[6] This is the melting range.

  • Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_setup Apparatus Setup (Thiele Tube) cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube (2-3mm) Powder->Load Attach Attach to Thermometer Load->Attach Immerse Immerse in Oil Bath Attach->Immerse Heat Heat Slowly (1-2°C/min) Immerse->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: Siwoloboff Method (Microscale)

Given that boiling points of such compounds are high and often only small quantities are available from synthesis, a microscale method like the Siwoloboff method is highly appropriate.[5] This technique determines the temperature at which the vapor pressure of the liquid equals the external pressure.

  • Inverted Capillary: A small, sealed capillary tube is placed (open end down) into the sample. The air trapped in this capillary acts as a nucleating site for boiling, ensuring smooth bubble formation.[21]

  • Observation of Bubbles: As the sample is heated, the trapped air expands and escapes. When the boiling point is reached, a rapid and continuous stream of vapor bubbles emerges from the capillary.[22]

  • Cooling and Observation: The boiling point is recorded upon cooling. The exact point is when the bubble stream ceases and the liquid is drawn back into the capillary. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[5][6]

  • Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube (fusion tube).

  • Apparatus Setup: Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Inverted Capillary: Place a smaller, sealed-end capillary tube inside the fusion tube with its open end downwards.[5]

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point heating oil. Heat the side arm gently.

  • Observation: Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles.[8]

  • Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the inverted capillary.[5][8] Record this temperature.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement AddSample Add Sample to Fusion Tube InsertCap Insert Inverted Capillary AddSample->InsertCap AttachThermo Attach to Thermometer InsertCap->AttachThermo ImmerseBath Immerse in Heating Bath AttachThermo->ImmerseBath Heat Heat Gently ImmerseBath->Heat ObserveBubbles Observe Rapid Bubble Stream Heat->ObserveBubbles Cool Cool Slowly ObserveBubbles->Cool Record Record T when Liquid Enters Capillary Cool->Record

Caption: Workflow for Micro Boiling Point Determination via the Siwoloboff Method.

Conclusion

The melting and boiling points of this compound are key physical constants that are indicative of its identity and purity. The relatively high values are a direct consequence of the strong intermolecular forces, particularly hydrogen bonding, present in the crystalline and liquid states. Accurate determination of these properties relies on meticulous experimental technique, with careful control of the heating rate being the most critical parameter. The capillary and Siwoloboff methods provide reliable and reproducible means for measuring the melting and boiling points, respectively, and are essential procedures in the toolkit of any researcher working with this and similar compounds.

References

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 2-Chloro-5-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Beyond simply stating the value, this document details the theoretical basis for its calculation and outlines the principal analytical methods for its empirical verification. The protocols and insights provided herein are designed to support researchers in achieving accurate and reproducible results.

Section 1: Core Properties and Structure

This compound is a halogenated aromatic carboxylic acid.[2] It presents as a white to off-white or light yellow crystalline solid and is a vital building block in organic synthesis, particularly for creating novel therapeutic agents like anti-inflammatory and analgesic drugs.[1][2] An accurate understanding of its molecular weight is fundamental to stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Below is a summary of its key identifiers and physicochemical properties.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
Synonyms 6-Chloro-m-anisic acid, 6-Chloro-3-methoxybenzoic acid[1][5]
CAS Number 6280-89-3[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][3]
Appearance White to light yellow crystalline solid[1]
Melting Point 165 - 176 °C[1][5][6]
Section 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[7] The molecular formula for this compound is C₈H₇ClO₃.[2] The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[8][9]

The calculation is as follows:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 7.056 + 35.453 + 47.997 = 186.594 u

This value is typically expressed in grams per mole ( g/mol ) for laboratory applications.[3]

Section 3: Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity, purity, and integrity of a chemical sample. Mass spectrometry and acid-base titration are two robust methods for this purpose.[10]

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it a primary method for determining molecular weight with high accuracy.[7][10]

The general workflow for analyzing a small molecule like this compound is depicted below.

MS_Workflow cluster_instrument Mass Spectrometer cluster_data Data System Sample 1. Sample Introduction Ionization 2. Ionization Source (e.g., ESI) Sample->Ionization Analyzer 3. Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Analyzer Detector 4. Detector Analyzer->Detector Analysis 5. Data Analysis Detector->Analysis Result Mass Spectrum (Plot of Intensity vs. m/z) Analysis->Result

Caption: General workflow for molecular weight determination by mass spectrometry.

Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a representative method for confirming the molecular weight of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[11]

  • Prepare a working solution by diluting 100 µL of the stock solution into 1 mL of the same solvent, achieving a final concentration of approximately 100 µg/mL.[11]

  • Ensure the final solution is clear and free of particulates. If necessary, filter the solution.[11]

2. Instrument Calibration:

  • Calibrate the mass spectrometer across the desired mass range using a known reference compound.[12] For small molecules, a calibration standard covering a range up to 500 m/z is typically sufficient.

  • An internal calibrant or "lock mass" can be used simultaneously with the analyte to improve mass accuracy by correcting for instrumental drift.[12]

3. Analysis:

  • Set the ion source to negative ion mode (ESI-) to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. Positive mode (ESI+) can also be used, but may be less efficient for acidic compounds.

  • Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data over a relevant m/z range (e.g., 50-300 m/z) for a sufficient duration to obtain a stable signal and high-resolution spectrum.

4. Data Interpretation:

  • The primary peak of interest in the mass spectrum will be the molecular ion. In negative mode, this corresponds to the [M-H]⁻ ion.

  • The expected m/z for the [M-H]⁻ ion is calculated as: 186.59 (MW) - 1.008 (mass of H) = 185.58 .

  • A high-resolution mass spectrometer will provide an exact mass measurement (e.g., 185.0007), which can be used to confirm the elemental composition (C₈H₆ClO₃⁻).[4]

  • Observe the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic peak ([M+2]-H)⁻ will appear at approximately 2 m/z units higher than the monoisotopic peak, with an intensity about one-third of the main peak. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Titration is a fundamental chemical analysis method that can determine the equivalent weight of an acid.[13] For a monoprotic acid like this compound (containing one carboxylic acid group), the equivalent weight is equal to the molecular weight. This method also serves as an excellent measure of the sample's purity.[14]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Prep 1. Prepare Standardized NaOH Solution (~0.1 M) Sample 2. Accurately Weigh ~200 mg of Acid Prep->Sample Dissolve 3. Dissolve Acid (e.g., in Ethanol/Water) Sample->Dissolve Titrate 4. Titrate with NaOH to Endpoint (Indicator) Dissolve->Titrate Record 5. Record Volume of NaOH Used Titrate->Record Calculate 6. Calculate Equivalent Weight Record->Calculate

Caption: Workflow for determining equivalent weight via acid-base titration.

Protocol: Potentiometric or Indicator-Based Titration

1. Preparation:

  • Prepare and standardize a sodium hydroxide (NaOH) solution to a known concentration (e.g., ~0.1 M).[15]

  • Accurately weigh approximately 200 mg (0.200 g) of dry this compound into a 125 mL or 250 mL Erlenmeyer flask.[13] Record the mass to at least three decimal places.

2. Titration:

  • Dissolve the acid sample in a suitable solvent. Since the compound is sparingly soluble in water, a mixture of ethanol and deionized water is recommended to ensure complete dissolution.[2][16]

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.[16][17]

  • Fill a buret with the standardized NaOH solution and record the initial volume.

  • Titrate the acid solution with the NaOH, swirling the flask continuously.[17]

  • As the endpoint is approached, the pink color from the indicator will persist for longer periods. Add the NaOH dropwise until a faint but permanent pink color is achieved.[16] This is the endpoint.

  • Record the final volume of NaOH solution used.

3. Calculation:

  • Calculate the moles of NaOH used:

    • Moles NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)

  • Since the reaction is a 1:1 molar ratio (one carboxylic acid group per molecule), the moles of acid are equal to the moles of NaOH at the equivalence point.

    • Moles Acid = Moles NaOH

  • Calculate the experimental molecular weight (equivalent weight):

    • Molecular Weight ( g/mol ) = Mass of Acid (g) / Moles of Acid (mol)

Example Calculation: If 0.205 g of acid required 11.00 mL (0.01100 L) of 0.1000 M standardized NaOH:

  • Moles NaOH = 0.1000 mol/L × 0.01100 L = 0.001100 mol

  • Moles Acid = 0.001100 mol

  • Molecular Weight = 0.205 g / 0.001100 mol = 186.36 g/mol

This result is in close agreement with the theoretical value of 186.59 g/mol , confirming the sample's identity and high purity.

Section 4: Conclusion

The molecular weight of this compound is definitively established as 186.59 g/mol . This value, derived from its molecular formula C₈H₇ClO₃, is readily verifiable through advanced analytical techniques like high-resolution mass spectrometry and classic chemical methods such as acid-base titration. For researchers in drug development and chemical synthesis, the rigorous application of these experimental protocols is paramount for validating starting material identity, ensuring stoichiometric accuracy, and maintaining the quality and integrity of their scientific outcomes.

References

Understanding 2-Chloro-5-methoxybenzoic Acid: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-5-methoxybenzoic Acid

For researchers, scientists, and professionals in the realm of drug development and fine chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the purity analysis of this important compound.

A thorough purity analysis begins with a fundamental understanding of the molecule's properties.

PropertyValueSource
Chemical Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1][3]
Appearance White or light yellow crystalline solid[1]
Melting Point 165 - 175 °C[1]
CAS Number 6280-89-3[3]

These properties inform the selection of appropriate analytical techniques. For instance, its crystalline nature and defined melting point make it a suitable candidate for purity determination by Differential Scanning Calorimetry (DSC).

The Impurity Landscape: A Synthesis-Based Perspective

Impurities in a batch of this compound can originate from the synthetic route or degradation. A common synthesis involves the chlorination of 2-methoxybenzoic acid.[3] This process can lead to several potential impurities:

  • Starting Materials: Unreacted 2-methoxybenzoic acid.

  • Regioisomers: Isomeric chlorination products, such as 2-chloro-3-methoxybenzoic acid.

  • Over-chlorinated Products: Dichloro-methoxybenzoic acid species.

  • By-products: Impurities arising from side reactions or the reagents used.

Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4][5]

Chromatographic Purity: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, as indicated by commercial suppliers who use it for quality control.[1] A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related and degradation impurities.

Reversed-Phase HPLC (RP-HPLC) Method

The polarity of this compound makes it well-suited for RP-HPLC. The following is a robust starting point for method development, based on established methods for similar benzoic acid derivatives.[2][6][7][8][9][10][11]

Experimental Protocol: RP-HPLC for Purity of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase effectively retains the moderately polar this compound and allows for separation based on hydrophobicity.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) is crucial for eluting a wide range of potential impurities with varying polarities.

  • UV Detection at 230 nm: This wavelength is chosen to provide a good response for the aromatic system of the analyte and potential chromophoric impurities.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography (GC)

For volatile impurities, such as residual solvents from the synthesis, Gas Chromatography is the method of choice.[12][13] Due to the low volatility of this compound, derivatization to a more volatile ester (e.g., methyl ester) would be necessary for its analysis by GC, which is more commonly used for impurity profiling rather than the assay of the main component.[14]

Orthogonal Techniques for Purity Confirmation

To ensure the trustworthiness of the purity assessment, orthogonal methods that rely on different physicochemical principles should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the purity of highly pure, crystalline organic compounds.[7] The principle is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.

Experimental Protocol: DSC for Purity of this compound

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Heat the sample at a rate of 1-2 °C/min through its melting range.

    • Use an inert atmosphere (e.g., nitrogen purge).

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Self-Validating System: The DSC method is self-validating in that a sharp, symmetric melting peak is indicative of high purity, while a broad, asymmetric peak suggests the presence of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, traceable to SI units.[15]

Experimental Protocol: qNMR for Assay of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and a certified internal standard (e.g., benzoic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (d1) to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Diagram: Purity Analysis Logical Framework

Purity_Framework cluster_main Purity Assessment of this compound cluster_primary_methods Primary Methods cluster_orthogonal_methods Orthogonal Methods cluster_impurity_id_methods Identification Methods Primary Primary Purity Assay (Chromatographic) HPLC RP-HPLC (Area % Purity) Primary->HPLC GC GC (for volatile impurities) Primary->GC Orthogonal Orthogonal Purity Confirmation DSC DSC (Purity by Melting Point Depression) Orthogonal->DSC qNMR qNMR (Absolute Purity vs. Standard) Orthogonal->qNMR Impurity_ID Impurity Identification & Characterization LCMS LC-MS/MS (Mass of Impurities) Impurity_ID->LCMS NMR_spec NMR Spectroscopy (Structure of Impurities) Impurity_ID->NMR_spec

Caption: A logical framework for the comprehensive purity analysis of this compound.

Spectroscopic Identification

Spectroscopic techniques are crucial for confirming the identity of the main component and for elucidating the structure of any significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling patterns are unique to the molecule's structure and can be used to identify and characterize impurities.[16][17][18][19][20]

  • Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information for each separated component, which is invaluable for impurity identification.[21][22][23][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid, C-Cl, C-O-C) in the molecule.

Method Validation

Any analytical method used for purity determination must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is fit for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound is a multi-faceted process that requires a combination of chromatographic and orthogonal techniques. A robust purity assessment relies on a deep understanding of the compound's physicochemical properties, potential synthetic impurities, and degradation pathways. By employing validated, stability-indicating methods and confirming results with orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of the final product.

References

Key literature and reviews on 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methoxybenzoic Acid: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention within the realms of organic synthesis and medicinal chemistry.[1] While not a household name, this molecule serves as a critical and versatile building block for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of chloro, methoxy, and carboxylic acid functional groups offers a unique combination of reactivity and stability, allowing chemists to perform selective transformations and build intricate target molecules.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, analyze its chemical reactivity as a synthetic precursor, and highlight its pivotal role in the development of bioactive compounds. The information presented herein is synthesized from established literature and patents to provide a field-proven perspective on this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in research and development. This compound presents as a white to off-white crystalline solid under ambient conditions.[1] It exhibits limited solubility in water but is more readily soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Core Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 6280-89-3[3]
Molecular Formula C₈H₇ClO₃[3][4]
Molecular Weight 186.59 g/mol [4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 171-176 °C[6]
Boiling Point 318.1 °C at 760 mmHg[6]
Density ~1.352 g/cm³[6]
InChI Key HULDRQRKKXRXBI-UHFFFAOYSA-N[5]
Chemical Structure

The structural arrangement of the functional groups on the benzene ring is key to the molecule's reactivity.

Caption: Structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral peaks for this compound are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum will feature a characteristic singlet for the methoxy (-OCH₃) protons around 3.7–3.9 ppm. The aromatic protons will appear as a set of multiplets in the 6.8–8.0 ppm range. The highly deshielded carboxylic acid (-COOH) proton will be visible as a broad singlet far downfield, typically between 11-13 ppm.[7]

  • ¹³C NMR Spectroscopy : Key signals in the carbon spectrum include the methoxy carbon at approximately 55-57 ppm, the aromatic carbons in the 110-150 ppm range, and the carboxyl carbon at a significantly downfield shift of ~165–175 ppm.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very broad O-H stretching band for the carboxylic acid from ~2500–3300 cm⁻¹. A strong, sharp C=O stretching peak will be present around 1680–1720 cm⁻¹. The C-O stretch of the methoxy ether group is typically found in the 1200-1300 cm⁻¹ region, with aromatic C-H stretches appearing between 3000-3100 cm⁻¹.[7]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak (approximately one-third the intensity of the M+ peak) will be observed, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a substituted benzene precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthetic Route: Chlorination of 2-Methoxybenzoic Acid

A common and effective industrial method involves the direct chlorination of 2-methoxybenzoic acid.[8] The methoxy group is an ortho-, para-director; however, the ortho position is already occupied by the carboxylic acid group, and the other ortho position is sterically hindered. This directs the incoming electrophile (chlorine) to the para position relative to the methoxy group, yielding the desired 2-chloro-5-methoxy isomer.

G cluster_start Starting Material cluster_process Chlorination Process cluster_end Product Isolation Start 2-Methoxybenzoic Acid Reagents Gaseous Chlorine (Cl₂) Carbon Tetrachloride (Solvent) Iodine (Catalyst) Start->Reagents Reaction Setup Conditions Reflux Temperature (Boiling) Reagents->Conditions Distill Solvent Distillation Conditions->Distill After Reaction Completion Isolate Product Isolation (e.g., Crystallization) Distill->Isolate Product This compound Isolate->Product

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Choices:

  • Solvent: Carbon tetrachloride is used as the solvent.[8] Its inert nature prevents side reactions, and its boiling point is suitable for running the reaction under reflux.[8]

  • Catalyst: Iodine is employed as a catalyst.[8] It reacts with chlorine to form iodine monochloride (ICl), which is a more potent electrophile than Cl₂, thereby accelerating the rate of electrophilic aromatic substitution.

  • Ester Additive: The addition of a small amount of an ester, such as methyl 2-methoxybenzoate, has been shown to improve the yield and quality of the final product.[8] This likely helps to control the reaction kinetics and minimize the formation of impurities.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the synthesis of 2-methoxy-5-chlorobenzoic acid.[8]

Materials:

  • 2-Methoxybenzoic acid

  • Carbon tetrachloride (CCl₄)

  • Crystalline iodine (I₂)

  • Methyl 2-methoxybenzoate

  • Chlorine gas (Cl₂)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, stirrer, and gas inlet tube, combine 2-methoxybenzoic acid (0.2 mol), carbon tetrachloride (75 ml), crystalline iodine (0.15 g), and methyl 2-methoxybenzoate (0.45 g).[8]

  • Heating and Chlorination: Heat the mixture to reflux (approximately 73-78 °C).[8]

  • Gas Introduction: Bubble chlorine gas through the refluxing mixture.[8]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-methoxybenzoic acid is consumed (approximately 3 hours).[8]

  • Solvent Removal: Once the reaction is complete, cool the mixture and distill off the carbon tetrachloride solvent under reduced pressure, ensuring the temperature does not exceed 100 °C.[8]

  • Product Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.

Self-Validating System: The progress of the reaction is continuously validated by TLC, ensuring the reaction is driven to completion. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 1.3, such as melting point analysis and NMR spectroscopy.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key starting material or intermediate for APIs.[1] Its structure is a common feature in a class of drugs known as substituted benzamides.

Intermediate for "Pride" Class Drugs

A critical application of this scaffold is in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.[9] This derivative is a cornerstone intermediate for several "pride" class drugs, which are known for their prokinetic (gastrointestinal motility-enhancing) and antiemetic properties.[9]

G cluster_start Starting Scaffold cluster_process Key Transformations cluster_intermediate Pivotal Intermediate cluster_drugs Final Drug Products Start 2-Chloro-5- methoxybenzoic acid Nitration Nitration Start->Nitration 1. Reduction Reduction Nitration->Reduction 2. Intermediate 4-Amino-5-chloro- 2-methoxybenzoic acid Reduction->Intermediate Cisapride Cisapride Intermediate->Cisapride Clobopride Clobopride Intermediate->Clobopride Other Other 'Pride' Drugs Intermediate->Other

Caption: Synthetic pathway from the core acid to 'Pride' drugs.

Examples of drugs synthesized from this intermediate include:

  • Cisapride: A gastroprokinetic agent.[9]

  • Clobopride: An antiemetic and prokinetic drug.[9]

  • Lintopride, Dazopride, Zacopride: Other related compounds in this therapeutic class.[9]

The synthesis route involves nitration of the benzene ring followed by reduction of the nitro group to an amine, yielding the 4-amino derivative.[9] This highlights the utility of the starting material's functional groups in guiding subsequent chemical modifications.

Scaffold for Novel Bioactive Molecules

The substituted benzoic acid motif is a common feature in molecules with diverse biological activities. Research into derivatives has shown potential in other therapeutic areas. For example, related structures like 2-chloro-5-nitrobenzoic acid have been used to develop novel antibacterial agents, including some with activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] This suggests that the 2-chloro-5-substituted benzoic acid scaffold is a promising starting point for library synthesis in the search for new bioactive compounds.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[4][13]

  • H319: Causes serious eye irritation.[4][13]

  • H335: May cause respiratory irritation.[4][13]

The signal word is "Warning".[4][13]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. For weighing and handling powders, a dust mask (e.g., N95) is recommended.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

  • Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable molecule whose importance is defined by its role as a versatile intermediate. Its well-defined physicochemical properties, predictable reactivity, and robust synthetic routes make it a reliable building block for complex organic synthesis. Its most notable contribution lies in the pharmaceutical industry, where it serves as a key precursor to a class of important gastrointestinal drugs. The continued exploration of its derivatives may yet unlock new therapeutic applications, cementing its status as a cornerstone of modern medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis of 2-Chloro-5-methoxybenzoic acid from 5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Chloro-5-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and methoxylated benzene ring with a carboxylic acid group, provides a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound from 5-methoxybenzoic acid via electrophilic aromatic substitution. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Reaction Overview & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2] In this specific application, the aromatic ring of 5-methoxybenzoic acid is chlorinated. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The directing effects of these substituents determine the position of chlorination. The methoxy group's activating and ortho, para-directing influence is stronger, leading to the chlorine atom being substituted at the position ortho to the methoxy group.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the chlorine molecule (Cl₂), generating a stronger electrophile (Cl⁺).[3][4] The electron-rich aromatic ring of 5-methoxybenzoic acid then attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] In the final step, a weak base removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the final product, this compound.[2][3]

Experimental Workflow Visualization

Synthesis_Workflow Reagents 5-methoxybenzoic acid Chlorinating Agent Solvent Catalyst Reaction_Setup Reaction Setup (Inert Atmosphere, Temp Control) Reagents->Reaction_Setup Chlorination Chlorination Reaction (Stirring, Monitoring) Reaction_Setup->Chlorination Workup Aqueous Work-up (Quenching, Extraction) Chlorination->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MP) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxybenzoic acid≥98%Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)Reagent gradeFisher ScientificUsed for chlorination. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousVWRReaction solvent.
N,N-Dimethylformamide (DMF)Catalytic amountAcros OrganicsCatalyst for the chlorination reaction.
Sodium bicarbonate (NaHCO₃)Saturated solutionJ.T. BakerFor quenching and neutralization.
Magnesium sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic phase.
HexanesACS gradeMacron Fine ChemicalsFor recrystallization.
Ethyl acetateACS gradeMacron Fine ChemicalsFor recrystallization.
Equipment
  • Round-bottom flask with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Step-by-Step Procedure

1. Reaction Setup:

  • In a fume hood, add 5-methoxybenzoic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath.

2. Chlorination:

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution. The addition should be done carefully to control the evolution of HCl and SO₂ gases.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

4. Purification:

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield pure this compound as a solid.

5. Characterization:

  • Determine the melting point of the purified product. The literature melting point for this compound is in the range of 172-176 °C.[6]

  • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

  • Obtain an IR spectrum to identify the functional groups.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate Formation cluster_chlorination Electrophilic Aromatic Substitution cluster_product Final Product 5-MBA 5-Methoxybenzoic acid Acyl_Chloride 5-Methoxybenzoyl chloride 5-MBA->Acyl_Chloride + SOCl₂/DMF SOCl2 SOCl₂ DMF DMF (cat.) Sigma_Complex Sigma Complex (Resonance Stabilized) Acyl_Chloride->Sigma_Complex Electrophilic attack Final This compound Sigma_Complex->Final Deprotonation

Caption: Simplified mechanism for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis will yield this compound as a crystalline solid. The identity and purity of the compound can be confirmed by the following analytical techniques:

  • Melting Point: A sharp melting point in the expected range indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic region will show a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong, sharp peak around 1680-1720 cm⁻¹), and C-O stretches of the ether and carboxylic acid.[7]

Safety and Handling

  • This procedure must be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction evolves acidic gases (HCl and SO₂). Ensure proper ventilation and consider using a gas trap.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.[8][9][10][11]

References

Application Note & Protocol: Synthesis of 2-Chloro-5-methoxybenzoyl Chloride via Thionyl Chloride Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methoxybenzoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, rendering the carbonyl group significantly more susceptible to nucleophilic attack.[1][2] 2-Chloro-5-methoxybenzoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide details the underlying reaction mechanism, a validated step-by-step laboratory protocol, critical safety considerations, methods for product purification and characterization, and potential applications. The protocols described herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

Carboxylic acids are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group nature of the hydroxyl (-OH) group.[3] To enhance their reactivity, the -OH group must be converted into a better leaving group. Treatment with thionyl chloride (SOCl₂) is a highly effective method for this transformation, converting the carboxylic acid into a more electrophilic acyl chloride.[1][4]

The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which helps to drive the equilibrium towards the product side.[3][5] This application note focuses specifically on the chlorination of 2-Chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, to yield 2-Chloro-5-methoxybenzoyl chloride, a key building block in various synthetic pathways.

Reaction Mechanism: From Carboxylic Acid to Acyl Chloride

The conversion proceeds through a two-stage nucleophilic acyl substitution mechanism.[3]

Stage 1: Formation of a Chlorosulfite Intermediate The process begins with a nucleophilic attack by the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][4][5] This is followed by the expulsion of a chloride ion and deprotonation, resulting in the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is key because it possesses a much better leaving group (-OS(O)Cl) compared to the original hydroxyl group.[4]

Stage 2: Nucleophilic Attack and Product Formation The chloride ion (Cl⁻), generated in the first stage, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[1][3] This leads to the formation of a tetrahedral intermediate which subsequently collapses.[3] The collapse reforms the carbonyl double bond and expels the chlorosulfite group, which readily decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion, which pairs with the proton released earlier to form HCl.[3][5]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanistic pathway.

Reaction_Mechanism sub This compound intermediate1 Protonated Intermediate sub->intermediate1 Nucleophilic attack on S socl2 Thionyl Chloride (SOCl₂) socl2->intermediate1 intermediate2 Acyl Chlorosulfite Intermediate intermediate1->intermediate2 - Cl⁻, - H⁺ tetrahedral Tetrahedral Intermediate intermediate2->tetrahedral + Cl⁻ product 2-Chloro-5-methoxybenzoyl Chloride tetrahedral->product Collapse & Leaving Group Departure byproducts SO₂ (gas) + HCl (gas) tetrahedral->byproducts

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted benzoyl chlorides.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichUse fresh or redistilled for best results.
HexaneAnhydrousFisher ScientificFor recrystallization
TolueneAnhydrousFisher ScientificOptional, for azeotropic removal of SOCl₂
Round-bottom flask (100 mL)--Must be flame-dried before use.
Reflux condenser--With a gas outlet adapter.
Gas trap (scrubber)--Containing NaOH solution for HCl/SO₂.
Magnetic stirrer and stir bar---
Heating mantle---
Rotary evaporator--For solvent removal.
Vacuum filtration apparatus--For collecting the crystallized product.

Step-by-Step Synthesis Procedure

Experimental_Workflow start Start: Prepare Apparatus reactants Charge flask with this compound (19 g, ~0.1 mol) start->reactants add_socl2 Add Thionyl Chloride (64 mL, ~0.88 mol) under N₂ atmosphere reactants->add_socl2 reflux Heat under reflux (approx. 80°C) for 1 hour add_socl2->reflux monitor Monitor reaction (cessation of gas evolution) reflux->monitor cool Cool to room temperature monitor->cool remove_excess Add benzene/toluene (100 mL) and remove solvent under reduced pressure cool->remove_excess crystallize Recrystallize solid residue from hot hexane remove_excess->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate dry Dry product in vacuo isolate->dry end End: Characterize Product dry->end

Caption: Workflow for the synthesis of 2-Chloro-5-methoxybenzoyl chloride.

  • Apparatus Setup: Assemble a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is completely dry to prevent hydrolysis of the thionyl chloride and the product.[7] Connect the top of the condenser to a gas trap containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

  • Charging Reactants: To the flask, add 19 g of this compound.[6]

  • Addition of Thionyl Chloride: Working in a certified fume hood, carefully add 64 mL of thionyl chloride to the flask.[6] The reaction may begin to evolve gas immediately.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle and stir for 1 hour.[6] The reaction is typically complete when the evolution of gases ceases.

  • Work-up and Removal of Excess Reagent: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride. A common and effective method is to add an anhydrous, inert solvent like toluene or benzene (100 mL) and remove the solvent via rotary evaporation.[6][8] This process azeotropically removes the last traces of SOCl₂. Repeat if necessary.

  • Purification and Isolation: The resulting crude solid residue is then purified by recrystallization. Dissolve the solid in a minimal amount of hot hexane, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.[6]

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry them thoroughly in a vacuum desiccator. This should yield the final product with a melting point of 59°-60°C.[6]

Safety and Handling

CRITICAL: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[9][10][11] It reacts violently with water, releasing toxic gases (HCl and SO₂).[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield when handling thionyl chloride.[11]

  • Ventilation: All operations involving thionyl chloride must be conducted in a well-maintained chemical fume hood.[10][12]

  • Handling: Use dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Add reagents slowly and carefully.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[11][12]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Waste Disposal: Unused thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). This process should be done in a fume hood. Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

Validation of the final product's identity and purity is essential.

Parameter / TechniqueExpected Result for 2-Chloro-5-methoxybenzoyl ChloridePurpose
Appearance White to off-white crystalline solidPreliminary quality check.
Melting Point 59°–60°C[6]Assess purity; sharp melting range indicates high purity.
FTIR Spectroscopy Disappearance of broad O-H stretch (~3000 cm⁻¹). Appearance of C=O stretch at a higher wavenumber (~1770-1800 cm⁻¹) compared to the starting acid (~1700 cm⁻¹).Confirms conversion of the carboxylic acid to the acyl chloride.
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons with appropriate integration and splitting patterns.Confirms the molecular structure.
¹³C NMR Presence of a carbonyl carbon signal around 168-172 ppm and other signals consistent with the aromatic structure.Further confirms the molecular structure.
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of the product.Confirms molecular weight and assesses purity.[13][14]

Applications in Synthesis

2-Chloro-5-methoxybenzoyl chloride, as a reactive acyl chloride, is a versatile intermediate. It can be readily used in a variety of subsequent reactions, including:

  • Friedel-Crafts Acylation: To introduce the 2-chloro-5-methoxybenzoyl group onto another aromatic ring.

  • Esterification: Reaction with alcohols to form esters.

  • Amidation: Reaction with primary or secondary amines to form amides. A patent demonstrates its use in reacting with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide, an intermediate for a sulfonamide derivative.[6]

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-methoxybenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-methoxybenzoic acid has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its substituted benzene ring structure offers a versatile scaffold for building active pharmaceutical ingredients (APIs), most notably in the therapeutic class of antidiabetic drugs. This document provides an in-depth exploration of its application, focusing on the synthesis of a key precursor to the widely used drug Glibenclamide (Glyburide). We will dissect the synthetic pathway, provide detailed, field-proven protocols for the critical transformations, and explain the chemical principles that underpin these methodologies.

Introduction: The Versatility of a Substituted Benzoic Acid

In the landscape of medicinal chemistry, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and economic viability of a drug manufacturing process. This compound is a halogenated aromatic carboxylic acid that serves as an exemplary building block.[1] Its structure is endowed with three key functional handles:

  • Carboxylic Acid Group: This primary functional group is readily activated for nucleophilic substitution, most commonly forming amide or ester linkages, which are fundamental bonds in a vast array of pharmaceuticals.[3][4]

  • Chloro Group: The chlorine atom provides a site for various cross-coupling reactions and can influence the electronic properties and metabolic stability of the final drug molecule.

  • Methoxy Group: The electron-donating methoxy group can modulate the reactivity of the aromatic ring and participate in crucial hydrogen bond interactions with biological targets.

This unique combination of features makes this compound a valuable intermediate, particularly in the synthesis of sulfonylurea drugs like Glibenclamide, where it forms a significant portion of the final molecular structure.[5][6]

Core Application: Synthesis of a Glibenclamide Precursor

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The synthesis of this drug often utilizes this compound to construct the benzamide portion of the molecule. The key transformation involves an amide coupling reaction with 2-(4-sulfamoylphenyl)ethylamine to form the advanced intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.[6][7][8]

The overall synthetic pathway is a robust, two-step process initiated from the parent benzoic acid.

Synthetic_Pathway start This compound intermediate1 2-Chloro-5-methoxybenzoyl chloride start->intermediate1  Thionyl Chloride (SOCl₂)    cat. DMF   intermediate2 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide intermediate1->intermediate2  2-(4-sulfamoylphenyl)ethylamine    Base (e.g., Pyridine or excess amine)  

Caption: High-level synthetic route from the starting acid to the key benzamide intermediate.

This pathway is predicated on the fundamental principle of activating a carboxylic acid to facilitate amide bond formation, a cornerstone reaction in medicinal chemistry.[9]

Physicochemical Data Summary

The properties of the key compounds in this synthesis are summarized below for easy reference.

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compoundC₈H₇ClO₃186.59White to off-white solid3438-16-2
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamideC₁₆H₁₇ClN₂O₄S368.83Light yellow or white solid16673-34-0

(Data sourced from[1][8][10][11][12])

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis of the Glibenclamide precursor. These methods are designed to be self-validating, with clear endpoints and established workup procedures.

Protocol 1: Activation of the Carboxylic Acid - Synthesis of 2-Chloro-5-methoxybenzoyl chloride

Principle of Causality: Carboxylic acids are generally unreactive towards amines. Conversion to a highly reactive acid chloride derivative dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[4]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

  • Anhydrous Toluene or Benzene (as solvent)

Procedure:

  • Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize HCl and SO₂ gases.

  • Reagent Addition: Charge the flask with this compound (1.0 eq). Add the solvent (e.g., Toluene) followed by the cautious, dropwise addition of thionyl chloride (2.0 eq).

  • Catalysis: Add two drops of DMF. The reaction will begin to effervesce.

  • Reaction: Stir the mixture at room temperature until the initial vigorous gas evolution subsides. Then, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the flask to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-5-methoxybenzoyl chloride, often a solid or oil, is typically used in the next step without further purification. A patent describes recrystallization from hexane to yield a solid product.[7]

Protocol 2: Amide Bond Formation - Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

Principle of Causality: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion, forming the stable amide bond. A base is required to neutralize the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7][13]

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve amine and base in anhydrous solvent (e.g., Benzene) prep2 Cool solution to 0-10°C in an ice bath prep1->prep2 react1 Add acid chloride solution dropwise to the amine solution prep2->react1 prep3 Dissolve acid chloride in anhydrous solvent prep3->react1 react2 Allow to warm to room temperature and stir for 2-4 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Filter the reaction mixture to remove hydrochloride salt react3->workup1 workup2 Concentrate the filtrate under reduced pressure workup1->workup2 workup3 Recrystallize the crude solid from a suitable solvent (e.g., Ethanol) workup2->workup3 product Isolate pure product via filtration and dry under vacuum workup3->product

Caption: Detailed experimental workflow for the amide coupling protocol.

Materials:

  • 2-Chloro-5-methoxybenzoyl chloride (1.0 eq)

  • 2-(4-sulfamoylphenyl)ethylamine (or its hydrochloride salt) (1.0 eq)

  • Base (e.g., Pyridine, Triethylamine, or excess amine) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., Benzene, Tetrahydrofuran (THF))

Procedure:

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(4-sulfamoylphenyl)ethylamine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0-10°C in an ice bath.

  • Addition: Dissolve the crude 2-Chloro-5-methoxybenzoyl chloride (1.0 eq) from Protocol 1 in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. A precipitate (the hydrochloride salt of the base) will typically form.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Filter off the precipitated hydrochloride salt. Wash the filtrate sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.[7][13]

Representative Reaction Data
StepTypical YieldReaction TimeKey Conditions
Acid Chloride Formation High (>90%)1 - 3 hoursReflux in Thionyl Chloride
Amide Coupling 70 - 90%2 - 4 hours0°C to Room Temperature, Anhydrous Solvent

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in pharmaceutical development. Its strategic deployment in the synthesis of Glibenclamide showcases a classic and efficient approach to constructing complex APIs through fundamental organic reactions. The protocols detailed herein demonstrate the conversion of a simple benzoic acid derivative into a valuable, advanced intermediate via robust and scalable chemical transformations. For researchers and drug development professionals, understanding the causality and practical execution of these steps is essential for the successful and efficient synthesis of life-saving medicines.

References

Application Notes and Protocols for the Use of 2-Chloro-5-methoxybenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape available to researchers, substituted benzoic acids represent a privileged scaffold, particularly in the development of synthetic auxin herbicides.[1][2] 2-Chloro-5-methoxybenzoic acid is a versatile chemical intermediate with significant potential in the synthesis of new agrochemical candidates.[3] Its unique substitution pattern—a chlorine atom at the 2-position and a methoxy group at the 5-position—offers a strategic starting point for the exploration of new chemical space in the quest for next-generation herbicides and fungicides.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of this compound in the agrochemical discovery pipeline. We will delve into the mechanistic rationale for its use, provide detailed protocols for the synthesis of derivatives, and outline methodologies for the robust evaluation of their biological activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective use in a synthesis campaign. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[4]
Molecular Weight 186.59 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point 172-176 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[3]
CAS Number 6280-89-3

Mechanistic Rationale: Targeting the Auxin Pathway

Substituted benzoic acids are a well-established class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions in susceptible plants. The herbicidal effect is not due to a single event but rather a systemic overload of hormonal signaling, ultimately resulting in uncontrolled growth and plant death.[2]

The molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Binding of a synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This leads to the de-repression of auxin-responsive genes, triggering a host of downstream effects, including:

  • Ethylene Production: A rapid increase in the production of the phytohormone ethylene is a hallmark of synthetic auxin action.[5]

  • Abscisic Acid (ABA) Accumulation: Synthetic auxins can also induce the biosynthesis and accumulation of ABA, another key plant hormone involved in stress responses and senescence.[5]

  • Cell Wall Plasticity and Uncontrolled Growth: The deregulation of auxin signaling leads to uncontrolled cell division and elongation, resulting in epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, vascular damage.[2]

The chlorine and methoxy substituents on the this compound scaffold are critical for influencing its binding affinity to the TIR1/AFB receptor and its overall herbicidal potency. The specific positioning of these groups can affect the molecule's electronic properties, lipophilicity, and steric interactions within the receptor's binding pocket.

Experimental Protocols

Part 1: Synthesis of Novel Derivatives from this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters. These modifications can significantly impact the compound's biological activity, selectivity, and physicochemical properties.

This protocol describes a general method for coupling this compound with a primary or secondary amine to form an amide derivative. This is a common strategy in agrochemical synthesis to explore structure-activity relationships.

Materials:

  • This compound

  • Amine of choice (e.g., substituted anilines, aliphatic amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the amine of choice (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation of Novel Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide a framework for primary screening of herbicidal and fungicidal properties.

This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Seeds of representative monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., velvetleaf, Abutilon theophrasti) weed species.

  • Pots or trays filled with a standard potting mix.

  • Synthesized test compounds.

  • A suitable solvent for dissolving the compounds (e.g., acetone or DMSO).

  • A non-ionic surfactant.

  • A laboratory spray chamber.

  • A controlled environment growth chamber.

Procedure:

  • Plant Preparation:

    • Pre-emergence: Sow the seeds of the selected weed species in pots or trays at a uniform depth.

    • Post-emergence: Sow the seeds and allow them to germinate and grow to the 2-3 leaf stage.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of solvent and then dilute with water containing a non-ionic surfactant (typically 0.1-0.5% v/v) to the desired test concentrations (e.g., ranging from 10 to 1000 g/ha). Include a solvent-only control.

  • Application:

    • Pre-emergence: Evenly spray the soil surface of the seeded pots with the test solutions using a laboratory spray chamber.

    • Post-emergence: Spray the foliage of the young plants until runoff.

  • Incubation: Place the treated pots in a controlled environment growth chamber with appropriate conditions for temperature, humidity, and light.

  • Evaluation: After 14-21 days, visually assess the herbicidal effects. Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death) to quantify symptoms such as chlorosis, necrosis, stunting, and malformations. Compare the results to the solvent-only control.

This in vitro assay evaluates the ability of the synthesized compounds to inhibit the mycelial growth of pathogenic fungi.

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or another suitable growth medium.

  • Petri dishes.

  • Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A sterile cork borer.

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-60 °C. Add the test compounds (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100 µg/mL). Also, prepare a solvent-only control plate. Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Evaluation: After a set period (e.g., 3-7 days), when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on the treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Data Visualization and Interpretation

Workflow for Agrochemical Development from this compound

The following diagram illustrates the general workflow for utilizing this compound in the discovery of new agrochemicals.

Agrochemical_Development_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization start This compound synthesis Derivative Synthesis (e.g., Amidation, Esterification) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (Herbicidal & Fungicidal Assays) characterization->primary_screening Library of Derivatives hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Selectivity) hit_id->secondary_screening lead_id Lead Identification secondary_screening->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar Promising Leads optimization Chemical Optimization sar->optimization optimization->synthesis Iterative Design candidate Agrochemical Candidate optimization->candidate

Caption: A generalized workflow for the development of novel agrochemicals starting from this compound.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold is essential for understanding the structure-activity relationship and optimizing the biological activity. Key areas for modification and their potential impact are outlined below:

  • The Carboxylic Acid Group: Conversion to amides or esters can significantly alter the molecule's polarity, membrane permeability, and metabolic stability. The nature of the amine or alcohol used for derivatization will introduce new steric and electronic features.

  • The Aromatic Ring: While the starting material has a defined substitution pattern, further modifications to the ring, if synthetically feasible, could be explored. However, the existing chloro and methoxy groups are likely key to its initial activity profile.

  • Bioisosteric Replacements: Consider replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate pKa and improve pharmacokinetic properties.

Conclusion and Future Directions

This compound is a valuable and commercially available starting material for the development of novel agrochemicals. Its structural features are amenable to the synthesis of diverse chemical libraries with the potential for herbicidal activity through the disruption of the auxin signaling pathway, as well as potential fungicidal activity. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on discovery programs utilizing this promising scaffold. Future research should focus on building extensive libraries of derivatives and conducting thorough biological evaluations to identify lead compounds with high potency, selectivity, and favorable environmental profiles.

References

Application Note: Strategic Derivatization of 2-Chloro-5-methoxybenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Chloro-5-methoxybenzoic Acid Scaffold

In modern drug discovery, the concept of "privileged scaffolds" identifies molecular frameworks that can serve as ligands for a diverse range of biological targets.[1] The this compound core is one such scaffold. Its inherent structural features—a carboxylic acid for amide or ester formation, a reactive chloro group for cross-coupling reactions, and a methoxy group influencing electronic properties and lipophilicity—make it a versatile starting point for generating libraries of novel chemical entities. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4] This guide provides detailed protocols and the underlying scientific rationale for the key derivatization strategies of this valuable building block.

Core Derivatization Strategies: An Overview

The derivatization of this compound can be approached through several high-yield, robust chemical transformations. The choice of strategy depends on the desired final compound and the specific structure-activity relationship (SAR) being explored. The three primary avenues are:

  • Amide Bond Formation: The most common strategy, leveraging the vast commercial availability of primary and secondary amines to generate diverse amide libraries.

  • Esterification: Used to create ester derivatives, which can act as prodrugs or serve as key intermediates for further transformations.

  • Palladium-Catalyzed Cross-Coupling: A powerful method to replace the chlorine atom with carbon-based fragments, enabling the synthesis of complex biaryl structures.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Compound Classes A This compound B Amide Bond Formation A->B R-NH2, Coupling Agent C Esterification A->C R-OH, Acid Catalyst D Suzuki-Miyaura Coupling A->D R'-B(OH)2, Pd Catalyst, Base E Amide Library (R-NH-CO-Ar) B->E F Ester Intermediates (R-O-CO-Ar) C->F G Biaryl Derivatives (R'-Ar) D->G

Figure 1: Key derivatization pathways for this compound.

Protocol I: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a cornerstone of medicinal chemistry, enabling the exploration of diverse chemical space by joining carboxylic acids with amines.[5] The use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common due to the formation of a water-soluble urea byproduct, which simplifies purification.[6]

Causality Behind the Method: The reaction proceeds by activating the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, terminating the reaction. To prevent this and minimize potential racemization of chiral centers, an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is used.[7] These additives trap the active intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide. A tertiary amine base, such as diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

G start Start: Dissolve Carboxylic Acid, Amine, NHS in DMF step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add DIPEA (Base) step1->step2 step3 Slowly Add EDC (Coupling Agent) step2->step3 step4 Warm to RT Stir for 4-12h step3->step4 step5 Monitor Reaction (TLC or LC-MS) step4->step5 step5->step4 Incomplete step6 Aqueous Workup: Dilute, Wash, Dry step5->step6 Complete step7 Purify (Column Chromatography) step6->step7 end Final Product: Pure Amide step7->end

Figure 2: Workflow for EDC/NHS mediated amide coupling.

Detailed Step-by-Step Protocol:
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv), the desired primary or secondary amine (1.1 equiv), and N-hydroxysuccinimide (NHS) (1.1 equiv).

  • Solvation: Dissolve the components in anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath. This controls the initial exothermic reaction upon adding the coupling agent.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Reagent Equivalents Purpose
This compound1.0Carboxylic Acid Source
Amine1.1Nucleophile
EDC1.2Coupling Agent
NHS1.1Activating Additive
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester.[8][9] For the this compound scaffold, this reaction is transformative, allowing the substitution of the chloro group with a wide array of aryl or heteroaryl moieties, which is critical for modulating pharmacological activity.[10]

Causality Behind the Method: The reaction proceeds via a catalytic cycle involving a palladium complex.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzoic acid derivative, forming a Pd(II) complex. Aryl chlorides are generally less reactive than bromides or iodides, often requiring specialized ligands to facilitate this step.[10]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[12] This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

G start Start: Combine Benzoic Acid, Boronic Acid, Base, Catalyst step1 Add Solvent (e.g., Dioxane/Water) start->step1 step2 Degas Mixture (N2 or Ar Purge) step1->step2 step3 Heat to 80-100 °C Under Inert Atmosphere step2->step3 step4 Stir for 6-24h step3->step4 step5 Monitor Reaction (TLC or LC-MS) step4->step5 step5->step4 Incomplete step6 Aqueous Workup: Dilute, Extract, Dry step5->step6 Complete step7 Purify (Column Chromatography) step6->step7 end Final Product: Pure Biaryl Compound step7->end

Figure 3: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:
  • Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine methyl 5-chloro-2-methoxybenzoate (1.0 equiv) (Note: the ester is often used to prevent side reactions with the carboxylic acid), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvation: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The water is essential for dissolving the base and facilitating the transmetalation step.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Hydrolysis (if necessary): If the methyl ester was used, it can be hydrolyzed to the carboxylic acid by heating with LiOH or NaOH in a THF/water mixture, followed by acidic workup.

Reagent Equivalents Purpose
Methyl 5-chloro-2-methoxybenzoate1.0Aryl Halide
Arylboronic Acid1.5Organoboron Nucleophile
Pd(PPh₃)₄0.05Palladium Catalyst
K₂CO₃3.0Base
1,4-Dioxane / Water-Solvent System

Biological Significance: Targeting Protein Kinases

The derivatization of the this compound scaffold is particularly relevant for the development of protein kinase inhibitors.[3] Kinases play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers.[4] The amide and biaryl derivatives synthesized from this core can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases, leading to potent and selective inhibition. For example, compounds incorporating the 7-[(2,4-dichloro-5-methoxyphenyl)amino] moiety have been identified as inhibitors of Src kinase.[2] The ability to rapidly generate diverse libraries through the protocols described here allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties for developing next-generation targeted therapies.[13][14]

References

Topic: Analytical Methods for the Quantification of 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Scientist's Desk

Introduction

2-Chloro-5-methoxybenzoic acid (CAS No: 6280-89-3) is a halogenated aromatic carboxylic acid that serves as a critical intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a chloro and a methoxy substituent, imparts specific reactivity that is leveraged in the development of anti-inflammatory drugs, herbicides, and specialty polymers.[1] Given its role as a key building block, the precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of final products. This involves monitoring reaction kinetics, determining the purity of intermediates, and verifying the concentration in final formulations.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueReference
CAS Number 6280-89-3[2][3]
Molecular Formula C₈H₇ClO₃[2][4]
Molecular Weight 186.59 g/mol [3][4]
Appearance White to light yellow crystalline solid[1][5]
Melting Point 171-174 °C[3][4]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C); readily soluble in polar organic solvents such as methanol, ethanol, and DMSO.[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC)

Application Note: The Gold Standard for Purity and Assay

HPLC is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reverse-phase C18 column is the stationary phase of choice, as it effectively separates the moderately polar analyte from potential non-polar and highly polar impurities based on hydrophobicity.[6] The mobile phase, a tuned mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer, ensures sharp peak shapes and optimal retention. The acidic modifier (e.g., phosphoric or formic acid) is critical for suppressing the ionization of the carboxylic acid group, which prevents peak tailing and yields a more reproducible retention time.[6] UV detection is ideal, as the aromatic ring of the analyte possesses a strong chromophore.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN/H₂O + Acid) D System Equilibration (C18 Column) A->D B Standard Prep (Stock & Dilutions) E Inject Blank, Standards & Samples B->E C Sample Prep (Dissolve in Mobile Phase) C->E D->E Isocratic Flow F UV Detection (e.g., 230 nm) E->F G Peak Integration F->G H Calibration Curve (Area vs. Conc.) G->H I Quantify Sample H->I

Caption: HPLC workflow for quantifying this compound.

Detailed HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • Phosphoric acid or formic acid.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2. Mobile Phase Preparation:

  • Prepare the aqueous phase by adding 0.1% (v/v) phosphoric acid to HPLC grade water. For LC-MS compatibility, use 0.1% formic acid instead.[6]

  • The mobile phase is a mixture of acetonitrile and the acidified aqueous phase. A typical starting ratio is 50:50 (v/v).

  • Filter and degas the mobile phase prior to use.

3. Standard Solution Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., ~25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Typical HPLC Validation Parameters

The following data, based on validated methods for similar benzoic acid derivatives, serves as a performance benchmark.[7][8]

Validation ParameterTypical Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: High Specificity for Volatilized Analytes

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying this compound, especially in complex matrices where impurities might co-elute in HPLC. The primary challenge is the analyte's low volatility due to the carboxylic acid group. Therefore, a chemical derivatization step is mandatory to convert the acid into a more volatile ester (e.g., a trimethylsilyl (TMS) or methyl ester).[9] This process replaces the acidic proton with a non-polar group, significantly lowering the boiling point and improving chromatographic peak shape. Electron Ionization (EI) is typically used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity by monitoring only characteristic fragment ions.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction (if in matrix) B Derivatization (e.g., Silylation) A->B D GC Injection (Split/Splitless) B->D C Standard Derivatization C->D E Capillary Column Sep. (e.g., DB-5ms) D->E Temp. Program F MS Detection (EI Source, SIM/Scan) E->F G Peak Identification (Retention Time & Mass Spec) F->G H Calibration & Quant. G->H

Caption: GC-MS workflow, including the critical derivatization step.

Detailed GC-MS Protocol

1. Instrumentation and Consumables:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High purity helium as carrier gas.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile.

2. Standard & Sample Derivatization:

  • Accurately weigh ~1 mg of the standard or sample into a reaction vial.

  • Add 200 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection. The resulting solution contains the TMS-ester of the analyte.

3. GC-MS Conditions:

ParameterRecommended Setting
Injector Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
MS Mode Full Scan (m/z 50-400) for identification; SIM for quantification

4. Data Analysis:

  • In full scan mode, identify the analyte peak by its retention time and by comparing the acquired mass spectrum with a reference library.

  • For quantification, create a calibration curve using derivatized standards analyzed in SIM mode. Monitor characteristic ions of the derivatized analyte.

  • Calculate the concentration in the unknown sample based on the calibration curve.

Typical GC-MS Validation Parameters

Performance characteristics for GC-MS analysis of derivatized benzoic acids.[8]

Validation ParameterTypical Performance
Linearity Range 0.01 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL

Method 3: UV-Vis Spectrophotometry

Application Note: A Rapid and Simple Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective method for the rapid quantification of this compound in simple, pure solutions where interfering substances are absent.[8] The method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The first step is to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity and minimizes deviations from linearity. While this technique lacks the specificity of chromatographic methods, it is highly suitable for at-line monitoring of reaction progress or for quick purity checks of raw materials, provided the sample matrix is well-defined and free of other UV-absorbing compounds.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Solvent Selection (e.g., Methanol) B Standard Prep (Stock & Dilutions) A->B C Sample Prep A->C F Measure Absorbance of Standards & Sample B->F C->F D Determine λmax (Scan 200-400 nm) E Zero with Blank D->E E->F at λmax G Calibration Curve (Abs. vs. Conc.) F->G H Quantify Sample G->H

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Vis Protocol

1. Instrumentation and Consumables:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or ethanol (spectroscopic grade).

  • Analytical balance and volumetric glassware.

2. Solvent Selection:

  • Choose a solvent that dissolves the analyte and is transparent in the measurement wavelength range. Methanol is a suitable choice.

3. Determination of λmax:

  • Prepare a mid-range standard solution (e.g., 10 µg/mL) in methanol.

  • Scan the solution from 400 nm down to 200 nm against a methanol blank.

  • Identify the wavelength that gives the maximum absorbance (λmax).

4. Standard and Sample Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution in methanol with an expected absorbance that falls within the range of the calibration standards.

5. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using a quartz cuvette filled with methanol (the blank).

  • Measure the absorbance of each working standard and the sample solution.

6. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the working standards.

  • Determine the concentration of the sample solution from its absorbance using the linear regression equation of the calibration curve.

Typical UV-Vis Validation Parameters

Performance characteristics for UV-Vis analysis of a benzoic acid derivative.[8]

Validation ParameterTypical Performance
Linearity Range 1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.8 µg/mL

Method Validation and Scientific Integrity

Every protocol described herein must be validated under actual conditions of use to ensure its suitability for the intended purpose.[10] Method validation is a documented process that provides a high degree of assurance that an analytical method will consistently produce a result meeting pre-determined acceptance criteria.[11] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) guidelines, include Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ).[10][12] Adherence to these principles ensures the trustworthiness and scientific integrity of the generated data.

References

Application Notes and Protocols for the Amidation of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted 2-Chloro-5-methoxybenzamides

The synthesis of amides from carboxylic acids and amines is a cornerstone transformation in organic chemistry, with profound implications in the pharmaceutical and agrochemical industries. The 2-chloro-5-methoxybenzamide scaffold, in particular, is a privileged structural motif found in a variety of biologically active molecules. The substituents on the aromatic ring—a chloro group at the 2-position and a methoxy group at the 5-position—impart specific electronic and steric properties that can influence the compound's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.

This guide provides a comprehensive overview of established and reliable protocols for the amidation of 2-chloro-5-methoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower users to troubleshoot and adapt these methods for their specific synthetic challenges. We will explore three primary strategies for this transformation: the classical acyl chloride approach, and two modern coupling-reagent-mediated methods utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and the highly efficient O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Choosing the Right Path: A Comparative Overview of Amidation Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of an unreactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary. The choice of activation method is critical and depends on several factors, including the nature of the amine, the presence of other functional groups, desired reaction conditions, and scalability.

Method Primary Use Case Advantages Disadvantages
Acyl Chloride Robust, large-scale synthesis with simple amines.High reactivity, cost-effective reagents (e.g., SOCl₂).Harsh conditions (heat, generation of HCl), not suitable for sensitive substrates, requires a separate activation step.
EDC/HOBt Coupling Versatile, good for a wide range of substrates, including those with sensitive functional groups.Mild reaction conditions, water-soluble urea byproduct is easily removed during aqueous workup.[2]Can be sluggish with electron-deficient amines, potential for side reactions if not optimized.[3]
HATU Coupling "Difficult" couplings involving sterically hindered or electron-poor substrates.High coupling efficiency, fast reaction rates, low rates of racemization.[4]Higher cost of reagent, can be sensitive to moisture, potential for guanidinylation of the amine as a side reaction.[5]

For this compound, the electron-withdrawing nature of the chloro substituent can slightly increase the reactivity of the carboxyl group. However, the principles outlined above remain the guiding factors for selecting the most appropriate synthetic route.

Method 1: The Acyl Chloride Approach via Thionyl Chloride

This classical two-step, one-pot approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine. This method is particularly effective for simple, robust amines and is often used in process chemistry due to the low cost of thionyl chloride (SOCl₂).

Mechanism of Acyl Chloride Formation and Amidation

The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. The subsequent amidation is a nucleophilic acyl substitution reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid This compound Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride 2-Chloro-5-methoxybenzoyl Chloride Intermediate->AcylChloride - SO₂ - Cl⁻ Gases SO₂ + HCl AcylChloride_2 2-Chloro-5-methoxybenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride_2->Tetrahedral + R-NH₂ Amine R-NH₂ Amide N-Substituted Amide Tetrahedral->Amide - Cl⁻ HCl_2 HCl

Workflow for the Acyl Chloride Amidation Method.
Detailed Protocol

This protocol is adapted from a procedure described for the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (3.4 equiv)

  • Anhydrous benzene or toluene

  • Amine (e.g., phenethylamine) (1.2 equiv)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane or other suitable recrystallization solvent

Procedure:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 equiv).

    • Under a fume hood, add thionyl chloride (3.4 equiv).

    • Heat the mixture under reflux for 1 hour. The solid carboxylic acid should dissolve as it is converted to the acyl chloride.

    • After reflux, allow the mixture to cool to room temperature.

    • Add anhydrous benzene or toluene to the flask and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial to remove all volatile acidic byproducts. The crude 2-chloro-5-methoxybenzoyl chloride is obtained as a solid or oil and is used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous benzene or toluene.

    • In a separate flask, prepare a solution of the desired amine (1.2 equiv) in the same anhydrous solvent.

    • Slowly add the acyl chloride solution to the amine solution with stirring. An exothermic reaction may be observed, and a precipitate of the amine hydrochloride salt will form.

    • Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude amide can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Method 2: EDC/HOBt-Mediated Coupling

This method utilizes a "zero-length" crosslinker, EDC, which activates the carboxylic acid to form a reactive intermediate that is then attacked by the amine.[1] The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended as it forms a more stable active ester, which increases coupling efficiency and minimizes side reactions such as racemization in chiral substrates.[3] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[2]

Mechanism of EDC/HOBt Coupling

The reaction proceeds in a stepwise manner where the carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This is then intercepted by HOBt to generate a more stable HOBt-ester. The amine then attacks this active ester to yield the amide.

G cluster_0 Activation Cascade cluster_1 Amide Formation Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester_2 HOBt Active Ester Amide Amide HOBt_Ester_2->Amide + R-NH₂ Amine R-NH₂ Urea EDC Byproduct (water-soluble)

EDC/HOBt-Mediated Amidation Pathway.
Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.1-1.5 equiv)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition:

    • Add EDC·HCl (1.2 equiv) portion-wise to the cooled reaction mixture.

    • Add the base (DIPEA or TEA, 2.5 equiv) dropwise.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude amide product via flash column chromatography on silica gel or by recrystallization.

Method 3: HATU-Mediated Coupling

HATU is a highly efficient uronium salt-based coupling reagent that is particularly useful for challenging amidations, including those with sterically hindered components or electron-deficient amines.[4] It operates by forming a highly reactive OAt-active ester.

Mechanism of HATU Coupling

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea. The amine then attacks this active ester to yield the final amide product.

G cluster_0 Pre-activation cluster_1 Nucleophilic Attack Carboxylate Carboxylate Anion OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea OAt_Ester_2 OAt Active Ester Amide Amide OAt_Ester_2->Amide + R-NH₂ Amine R-NH₂ HOAt HOAt

HATU-Mediated Amidation Pathway.
Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

    • Dissolve the solids in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition and Pre-activation:

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition and Reaction:

    • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide. Be aware that the tetramethylurea byproduct can sometimes be challenging to remove completely.[5]

Conclusion

The amidation of this compound can be successfully achieved through several reliable methods. The choice between the acyl chloride route, EDC/HOBt coupling, or HATU coupling should be guided by the specific requirements of the synthesis, including the nature of the amine substrate, the presence of sensitive functional groups, and considerations of cost and scale. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to optimize their synthetic strategies for the efficient production of these valuable benzamide derivatives.

References

Use of 2-Chloro-5-methoxybenzoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Chloro-5-methoxybenzoic Acid in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1] Its utility stems from a unique combination of three functional moieties: a reactive carboxylic acid, a strategically positioned chlorine atom amenable to substitution and cross-coupling reactions, and an electron-donating methoxy group that influences the molecule's reactivity and the properties of its derivatives.

This guide provides an in-depth exploration of the application of this compound in the synthesis of two medicinally significant classes of heterocycles: Benzoxazinones and Quinazolinones . We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices, empowering researchers to leverage this precursor with confidence and precision.

PART 1: The Synthetic Blueprint: Pathways to Core Heterocycles

The architecture of this compound allows for two primary synthetic disconnections to forge heterocyclic rings. The most common approach involves leveraging the carboxylic acid for an initial acylation, followed by a cyclization event that engages the ortho-chloro substituent.

Pathway A: Synthesis of Benzoxazinones via N-Acylation and Cyclization

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities.[2][3][4] The synthesis from this compound typically proceeds via an initial acylation of an aminophenol, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.

G start_node 2-Chloro-5-methoxybenzoic Acid intermediate1 Step 1: Acid Activation (e.g., SOCl₂) start_node->intermediate1 intermediate2 2-Chloro-5-methoxybenzoyl Chloride intermediate1->intermediate2 intermediate3 Step 2: N-Acylation (with o-Aminophenol) intermediate2->intermediate3 intermediate4 N-(2-hydroxyphenyl)-2-chloro- 5-methoxybenzamide intermediate3->intermediate4 intermediate5 Step 3: Intramolecular Cyclization (Base-mediated) intermediate4->intermediate5 end_node Substituted Benzoxazinone intermediate5->end_node G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add 1 pd_complex Aryl-Pd(II)-Cl Complex ox_add->pd_complex lig_assoc Amide N-H Coordination pd_complex->lig_assoc 2 n_complex Intramolecular Amide Complex lig_assoc->n_complex red_elim Reductive Elimination n_complex->red_elim 3 red_elim->pd0 Catalyst Regeneration product Quinazolinone Product red_elim->product substrate Aryl-Cl Substrate substrate->ox_add base Base (-HCl) base->lig_assoc

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-methoxybenzoic acid (CMBA). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in achieving high-purity CMBA through recrystallization.

Section 1: Critical Starting Parameters & FAQs

This section addresses foundational knowledge and common questions that are critical for designing a successful recrystallization experiment.

FAQ 1: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is the first step in developing a robust purification strategy. This compound is a white to off-white crystalline solid.[1] Its key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2][3]
Melting Point 171-173 °C[2]
Appearance White to off-white crystalline solid[1]
Water Solubility Sparingly soluble (1.1 g/L at 25 °C)[1]
Organic Solvent Solubility More readily soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[1]
pKa 2.78 ± 0.25 (Predicted)[2]
FAQ 2: How do I select an appropriate recrystallization solvent?

The choice of solvent is the most critical parameter in recrystallization.[4] An ideal solvent should dissolve the CMBA completely at its boiling point but poorly at room or sub-ambient temperatures.[5] This differential solubility is what enables the separation from impurities.

Guiding Principle: "Like dissolves like" is a useful starting point. CMBA is a polar molecule due to its carboxylic acid and methoxy groups. Therefore, polar solvents are generally more suitable.

Screening Table for Potential Solvents:

Solvent SystemSuitability AnalysisRecommendation
Water CMBA is only sparingly soluble in water, even when hot.[1] While this ensures low product loss, dissolving the crude material may require excessively large volumes.Generally not recommended as a single solvent, but can be effective as an anti-solvent in a mixed-solvent system (e.g., with ethanol).
Ethanol / Methanol CMBA is readily soluble in hot alcohols.[1] Solubility decreases significantly upon cooling, making these good candidates. Aqueous ethanol is a commonly cited solvent for purification.[1]Highly Recommended. Start with a 95:5 or 90:10 ethanol:water mixture to optimize recovery.
Ethyl Acetate Good solubility at elevated temperatures. Often used in combination with a non-polar anti-solvent like heptane or hexane to induce crystallization.Recommended. A good choice for a mixed-solvent system (Ethyl Acetate/Heptane).
Toluene May dissolve CMBA when hot, but the high boiling point (111 °C) can be problematic if impurities are oils.Use with caution. Slower cooling is required.
Hexane / Heptane As non-polar solvents, these are very poor solvents for the polar CMBA.Unsuitable as the primary solvent but excellent as anti-solvents to decrease solubility and improve yield in a mixed-solvent system.
FAQ 3: What are the common impurities I should be aware of?

The nature of impurities depends on the synthetic route used to produce the crude CMBA. Common synthetic pathways include the chlorination of 5-methoxybenzoic acid or the oxidation of 2-chloro-5-methoxybenzaldehyde.[1]

Potential Impurities Include:

  • Unreacted Starting Materials: 5-methoxybenzoic acid or 2-chloro-5-methoxybenzaldehyde.

  • Regioisomers: Isomeric products such as 5-Chloro-2-methoxybenzoic acid may form depending on the selectivity of the chlorination reaction.[6][7]

  • Over-chlorinated Products: Dichloro-methoxybenzoic acid species.

  • Residual Catalysts or Reagents: Lewis acids (e.g., FeCl₃) from chlorination or oxidizing agents.[1]

Most of these impurities have different solubility profiles than the desired product, making them amenable to removal by a carefully selected recrystallization procedure.

Section 2: Validated Recrystallization Protocol (Aqueous Ethanol)

This protocol provides a step-by-step methodology for the purification of this compound using a common and effective solvent system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A 1. Weigh Crude CMBA B 2. Select Solvent (e.g., 95% Ethanol) A->B C 3. Add Minimum Hot Solvent to Dissolve Crude CMBA B->C D 4. (Optional) Hot Gravity Filtration to Remove Insoluble Impurities C->D E 5. Slow Cooling to Room Temperature D->E F 6. Further Cooling (Ice Bath) E->F G 7. Vacuum Filtration to Collect Crystals F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals Under Vacuum H->I

Caption: Standard workflow for recrystallization of CMBA.

Step-by-Step Methodology
  • Dissolution: a. Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). b. Add a magnetic stir bar and a small volume of the recrystallization solvent (e.g., 95% ethanol in water) to the flask, just enough to create a slurry. c. Heat the mixture on a hot plate with stirring. Add the hot solvent portion-wise until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]

  • Hot Filtration (Optional): a. If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. b. Pre-heat a funnel with fluted filter paper and the receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.[9]

  • Crystallization: a. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[4] Rapid cooling can trap impurities. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the redissolving of the purified product crystals.[8] c. Continue to draw air through the filter cake for several minutes to partially dry the crystals. d. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Problem: Low or No Crystal Yield

This is one of the most frequent issues in recrystallization.[11]

  • Q: I've cooled my solution, but very few or no crystals have formed. What went wrong?

    • A: The most common cause is using too much solvent during the dissolution step. [8][11] The solution is not supersaturated upon cooling.

      • Solution 1: Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow it to cool again.

      • Solution 2: If the solution is supersaturated but crystallization has not initiated, induce it by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure CMBA.[11] This provides a nucleation site for crystal growth.

  • Q: My yield was much lower than expected. Where could I have lost my product?

    • A: Product loss can occur at several stages.

      • Cause 1: Incomplete Precipitation. The product has some residual solubility even in the cold solvent.[8] Ensure you have cooled the solution in an ice bath for a sufficient amount of time.

      • Cause 2: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your product.[8]

      • Cause 3: Premature Crystallization. If you performed a hot filtration, product may have crystallized on the filter paper or in the funnel stem. This can be minimized by using a slight excess of hot solvent and then concentrating the filtrate before cooling.[9]

Problem: The Compound "Oiled Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This is problematic because the oil often traps impurities, which then solidify within your product, defeating the purpose of the purification.[13]

  • Q: My solution became cloudy and formed oily droplets upon cooling. What should I do?

    • A: Oiling out typically happens for one of two reasons: the solution is too saturated, or the cooling is too rapid. [10] The high melting point of CMBA (171-173 °C) makes it unlikely that the compound is melting in the hot solvent; therefore, the issue is kinetic or impurity-related.[2][11]

G Start Oiling Out Observed (Liquid Droplets Form) Action1 Re-heat solution until oil redissolves completely. Start->Action1 Action2 Add a small amount of additional hot solvent. Action1->Action2 Action3 Allow the solution to cool MUCH more slowly. (e.g., insulate the flask) Action2->Action3 Action4 Induce crystallization via scratching or seeding just below the saturation point. Action3->Action4 End Pure Crystals Form Action4->End Fail Oil Persists? Change Solvent System Action4->Fail

Caption: Troubleshooting workflow for an oiling out event.

Detailed Steps to Resolve Oiling Out:

  • Re-heat and Dilute: Heat the flask until the oil completely redissolves into the solution.[10]

  • Add More Solvent: Add a small amount (5-10% more volume) of hot solvent to slightly decrease the saturation level.[9]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. You can achieve this by placing the flask inside a larger beaker containing hot water or by wrapping the flask in glass wool or paper towels to insulate it.[10]

  • Seed the Solution: Once the solution has cooled to just below the boiling point, add a tiny seed crystal of pure product. This provides a template for proper crystal lattice formation, bypassing the kinetic barrier that leads to oiling.[12]

Problem: Crystals are Colored or Appear Impure
  • Q: My final crystals are not white. How can I remove colored impurities?

    • A: Colored impurities are often non-polar, conjugated molecules.

      • Solution 1: Activated Charcoal. If the colored impurities are minor, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the impurities. Use sparingly, as it can also adsorb your product.

      • Solution 2: Re-recrystallize. A second recrystallization is often sufficient to remove residual colored or other soluble impurities, resulting in a product of higher purity.

Section 4: Safety Precautions

This compound is classified as an irritant. Always consult the full Safety Data Sheet (SDS) before handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

  • Required Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[15] Wash hands thoroughly after handling.[16]

  • Spills: In case of skin contact, wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[15]

Section 5: References

  • LookChem. Cas 6280-89-3, this compound Chemical Properties.--INVALID-LINK--

  • Guidechem. this compound 6280-89-3 wiki.--INVALID-LINK--

  • University of York. Problems with Recrystallisations.--INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.--INVALID-LINK--

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.--INVALID-LINK--

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.--INVALID-LINK--

  • Mettler Toledo. Oiling Out in Crystallization.--INVALID-LINK--

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.--INVALID-LINK--

  • Stack Exchange. Are there any general rules for choosing solvents for recrystallization?--INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. this compound.--INVALID-LINK--

  • Benchchem. Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.--INVALID-LINK--

  • Recrystallization Handout. Recrystallization.--INVALID-LINK--

  • Study.com. Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?--INVALID-LINK--

  • SynQuest Laboratories, Inc. this compound Safety Data Sheet.--INVALID-LINK--

  • Recrystallization PDF. More "Tricks" of Crystallization.--INVALID-LINK--

  • Biocyclopedia. Problems in recrystallization.--INVALID-LINK--

  • Sigma-Aldrich. 5-Chloro-2-methoxybenzoic acid 99%.--INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.--INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-o-anisic acid.--INVALID-LINK--

  • TCI Chemicals. SAFETY DATA SHEET - 5-Chloro-2-methoxybenzoic Acid.--INVALID-LINK--

  • PubChem. this compound.--INVALID-LINK--

  • ChemicalBook. 5-Chloro-2-methoxybenzoic acid.--INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most common and direct method is the electrophilic aromatic substitution (EAS) on 2-methoxybenzoic acid. An alternative route involves the methylation of a pre-chlorinated precursor. Understanding these options is key to selecting a process that aligns with your available starting materials, equipment, and safety protocols.

Synthetic_Pathways cluster_0 Primary Route: Electrophilic Chlorination cluster_1 Alternative Route: Methylation 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Target This compound 2-Methoxybenzoic Acid->Target Chlorinating Agent (e.g., Cl₂, NCS) + Catalyst 5-Chlorosalicylic Acid 5-Chlorosalicylic Acid Target2 This compound 5-Chlorosalicylic Acid->Target2 Methylating Agent (e.g., Dimethyl Sulfate) + Hydrolysis

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during the synthesis, particularly focusing on the electrophilic chlorination of 2-methoxybenzoic acid.

Q1: My reaction shows low or no conversion of the 2-methoxybenzoic acid starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue often traced back to the activation of the electrophile or the reaction conditions.

  • Causality: Electrophilic chlorination of a moderately activated ring like 2-methoxybenzoic acid requires a potent electrophile. Gaseous chlorine (Cl₂) or N-chlorosuccinimide (NCS) are not electrophilic enough on their own to react efficiently. They require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, Iodine) to generate a highly electrophilic species.[1][2] The catalyst polarizes the halogen-halogen bond, creating a "Cl⁺" equivalent that the aromatic ring can attack.[3]

  • Troubleshooting Steps:

    • Catalyst Integrity: Lewis acid catalysts like FeCl₃ and AlCl₃ are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst from a sealed container. If necessary, consider preparing it fresh. For the reaction using gaseous chlorine in CCl₄, crystalline iodine is often used as a catalyst.[4]

    • Chlorinating Agent Stoichiometry: Ensure at least a 1:1 molar ratio of the chlorinating agent to the substrate. A slight excess (1.05-1.1 eq) can sometimes improve conversion, but be cautious as it may lead to di-chlorination (see Q3).

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side reactions. For chlorination with gaseous chlorine in CCl₄, heating to reflux (73-78 °C) is recommended.[4] For other systems, start at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature, monitoring progress by TLC or HPLC.

Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for the desired 5-chloro isomer?

A2: The formation of isomers is governed by the electronic and steric effects of the substituents on the benzene ring.

  • Mechanistic Insight: The synthesis of this compound is an electrophilic aromatic substitution reaction. The outcome is directed by the two substituents already on the ring:

    • Methoxy Group (-OCH₃): A powerful activating, ortho, para-director due to its ability to donate electron density through resonance.

    • Carboxylic Acid Group (-COOH): A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects. The directing effects reinforce each other to favor substitution at the 5-position, which is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. However, some substitution can occur at the 3-position (ortho to the methoxy group).

  • Optimization Strategies:

    • Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like carbon tetrachloride are often used.[4] Experimenting with moderately polar solvents like glacial acetic acid may alter the isomer ratio.

    • Catalyst System: The choice of Lewis acid can impact steric hindrance around the transition state. Iodine is an effective catalyst for chlorination with Cl₂.[4]

    • Temperature Management: Lowering the reaction temperature generally enhances selectivity by favoring the product with the lowest activation energy, which is typically the thermodynamically more stable 5-chloro isomer.

Q3: My final product is contaminated with a di-chlorinated species. How can this be prevented?

A3: The formation of di-chlorinated byproducts, such as 3,5-dichloro-2-methoxybenzoic acid, occurs when the desired product undergoes a second chlorination reaction.

  • Causality: The product, this compound, is still an activated aromatic ring (due to the -OCH₃ group) and can be susceptible to further electrophilic attack. This is especially true if excess chlorinating agent is present or the reaction time is too long. A Russian patent notes the formation of 3,5-dichloro-2-methoxybenzoic acid as a potential impurity.[4]

  • Preventative Measures:

    • Precise Stoichiometry: Use a molar ratio of chlorinating agent to substrate as close to 1:1 as possible. Avoid large excesses.

    • Controlled Addition: Add the chlorinating agent (or pass the chlorine gas) slowly and in portions. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-chlorinated product appear.

Q4: What are safer and more manageable alternatives to using gaseous chlorine?

A4: Handling gaseous chlorine poses significant safety and logistical challenges. Several solid or liquid reagents can serve as effective alternatives.

  • Alternative Reagents:

    • N-Chlorosuccinimide (NCS): NCS is a crystalline solid that is much easier and safer to handle than chlorine gas. It is an effective electrophilic chlorinating agent, often used in polar aprotic solvents like DMF or acetonitrile. A patent for a related compound demonstrates the use of NCS in DMF at 65-75°C.[5]

    • Sulfuryl Chloride (SO₂Cl₂): This liquid reagent can be used for chlorination, often with a Lewis acid catalyst. It should be handled with care in a fume hood.

    • Cyanuric Chloride: This solid reagent can also be used as a chlorinating agent for activated aromatic systems.[6]

Q5: My final product is difficult to purify. What are the best practices for isolating high-purity this compound?

A5: Effective purification is critical for obtaining a product that meets analytical standards. The primary method for this compound is recrystallization.

  • Purification Protocol:

    • Work-up: After the reaction is complete, it's crucial to quench any remaining reactive species and remove the catalyst. This often involves washing the reaction mixture with water, a reducing agent solution (e.g., sodium bisulfite) to remove excess chlorine, and a base (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. Subsequent acidification will precipitate the crude product.

    • Solvent Selection for Recrystallization: The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

      • Ethanol-Water: A common and effective choice. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly.

      • Glacial Acetic Acid: Has been used for recrystallizing related sulfonamides derived from this acid.[7]

      • Toluene: Can be used for purification, especially to remove isomeric impurities.[8]

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the recrystallization solution before allowing it to cool.

Section 3: Core Experimental Protocol & Data

This section provides a reference protocol for the chlorination of 2-methoxybenzoic acid and a table of key reaction parameters.

Protocol: Chlorination with Gaseous Chlorine

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 2-methoxybenzoic acid (1.0 eq), carbon tetrachloride (approx. 2.5 mL per gram of acid), and crystalline iodine (0.5-1.0% by weight of the acid).

  • Chlorination: Heat the mixture to reflux (73-78 °C). Bubble chlorine gas through the solution at a controlled rate.

  • Monitoring: Monitor the disappearance of the starting material using TLC. The reaction is typically complete within 3-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Distill off the carbon tetrachloride solvent under reduced pressure.

  • Isolation: The resulting solid residue is the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended Value/RangeRationale & NotesReference
Starting Material 2-Methoxybenzoic Acid-[4]
Chlorinating Agent Gaseous Chlorine (Cl₂)Direct and effective electrophile source when catalyzed.[4]
Catalyst Crystalline IodineActivates Cl₂ to form a more potent electrophile.[4]
Solvent Carbon Tetrachloride (CCl₄)Non-polar solvent, facilitates reaction at reflux.[4]
Temperature 73-78 °C (Reflux)Provides sufficient energy to overcome activation barrier.[4]
Reaction Time 3 - 10 hoursMonitor by TLC to avoid over-reaction.[4]
Expected Yield ~80-90%Yield is highly dependent on purity of reagents and reaction control.[4]
Major Byproducts 3-Chloro isomer, 3,5-Dichloro productFormation is minimized by controlling temperature and stoichiometry.[4]

Section 4: Mechanistic and Workflow Visualizations

Electrophilic Aromatic Substitution Mechanism

Caption: Mechanism of electrophilic chlorination.[3][9]

Troubleshooting Decision Workflow

troubleshooting_flow start Reaction Analysis: Low Yield or Impure Product q1 Is Starting Material (SM) Conversion Low? start->q1 sol1 Check Catalyst Activity (Anhydrous) Verify Reagent Stoichiometry Optimize Temperature q1->sol1 Yes q2 Is the Main Impurity an Isomer? q1->q2 No end_node Proceed to Optimized Purification Protocol sol1->end_node sol2 Lower Reaction Temperature Screen Different Solvents Ensure Purity of SM q2->sol2 Yes q3 Is the Main Impurity a Di-chlorinated Product? q2->q3 No sol2->end_node sol3 Reduce Chlorinating Agent to ~1.0 eq Monitor Reaction Closely (TLC/HPLC) Add Chlorinating Agent Slowly q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

Common side products in the synthesis of 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with this synthesis, particularly the formation of process-related impurities and side products. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when synthesizing this compound?

A1: The profile of side products is highly dependent on your chosen synthetic route. However, based on the most prevalent manufacturing methods, you will likely encounter isomeric and over-reacted products. Below is a summary of the key impurities associated with common synthetic pathways.

Side Product Name Chemical Structure Commonly Associated Synthesis Route
3-Chloro-2-methoxybenzoic acidIsomerDirect Chlorination of 2-Methoxybenzoic Acid
3,5-Dichloro-2-methoxybenzoic acidDi-chlorinated byproductDirect Chlorination of 2-Methoxybenzoic Acid
4-Chloro-2-methoxybenzaldehydeIncomplete oxidation productOxidation of 4-Chloro-2-methoxytoluene
4-Chloro-2-methoxybenzyl alcoholIncomplete oxidation productOxidation of 4-Chloro-2-methoxytoluene
2-Methoxybenzoic acidUnreacted starting materialDirect Chlorination of 2-Methoxybenzoic Acid
5-Chlorosalicylic acidIncomplete methylationMethylation of 5-Chlorosalicylic Acid

Troubleshooting Guide: Side Product Formation by Synthetic Route

This section provides in-depth troubleshooting for specific synthetic strategies. We will explore the mechanistic origins of common impurities and provide actionable advice for their mitigation.

Guide 1: Direct Chlorination of 2-Methoxybenzoic Acid

This is a common and direct route, but it is often plagued by a lack of selectivity, leading to isomeric and di-chlorinated impurities.

Problem: My final product is contaminated with 3-Chloro-2-methoxybenzoic acid and/or 3,5-Dichloro-2-methoxybenzoic acid.

Root Cause Analysis:

The root cause lies in the powerful directing effects of the substituents on the benzene ring. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. During electrophilic chlorination, the -OCH₃ group's influence dominates, directing the incoming electrophile (Cl⁺) to the positions ortho and para to it.

  • Desired Product: Substitution at the C5 position is para to the -OCH₃ group.

  • Isomeric Side Product (3-Chloro-): Substitution at the C3 position is ortho to the -OCH₃ group.

  • Di-chlorinated Side Product (3,5-Dichloro-): The initial monochlorination product is still activated by the -OCH₃ group, making it susceptible to a second chlorination, which occurs at the remaining activated position (C3 or C5).

The diagram below illustrates how the directing effects lead to this product mixture.

Troubleshooting low yield in 2-Chloro-5-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will explore the causality behind experimental outcomes, provide validated protocols, and offer data-driven solutions to optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section directly addresses specific experimental failures in a question-and-answer format.

Q1: My yield is consistently low when synthesizing from 4-chloroanisole via directed ortho-metalation (DoM). What are the most likely causes?

Low yields in Directed ortho-Metalation (DoM) reactions are common and typically trace back to three critical areas: atmospheric moisture, temperature instability, or improper reagent stoichiometry. The entire process hinges on the successful formation and preservation of a highly reactive aryllithium intermediate.

Core Causality: The methoxy group of 4-chloroanisole acts as a Directing Metalation Group (DMG), coordinating with the organolithium reagent (e.g., n-butyllithium) to facilitate deprotonation at the ortho position (C2).[1] This aryllithium species is a powerful base and nucleophile, making it extremely sensitive to proton sources (like water) and thermal degradation.

Troubleshooting Steps & Solutions:

  • Inadequate Anhydrous Conditions:

    • Problem: Organolithium reagents react instantly and exothermically with trace amounts of water, consuming the reagent and reducing the effective concentration available for metalation.

    • Solution: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be rigorously dried, for instance, by passing through an activated alumina column or distillation from sodium/benzophenone. Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Temperature Control Failure:

    • Problem: The aryllithium intermediate is thermally unstable. Allowing the temperature to rise above the recommended -78 °C (a dry ice/acetone bath) can lead to decomposition and side reactions, such as elimination or reaction with the solvent.[2]

    • Solution: Maintain a consistent -78 °C bath throughout the lithiation and carboxylation steps. Add the n-butyllithium dropwise to the solution of 4-chloroanisole to control the exotherm of the initial acid-base reaction.

  • Inefficient Carboxylation (Quench Step):

    • Problem: The introduction of carbon dioxide is a critical step. Using CO₂ gas from a cylinder can be inefficient due to poor gas dispersion. Conversely, adding large chunks of dry ice can introduce localized warming and condensed atmospheric moisture.

    • Solution: The most reliable method is to quench the reaction mixture by cannula transfer into a separate flask containing a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF.[3] This ensures rapid and homogenous mixing at a controlled low temperature.

  • Incorrect Stoichiometry:

    • Problem: Using an insufficient amount of organolithium reagent will result in incomplete conversion of the starting material.

    • Solution: Titrate your organolithium reagent before use to determine its exact molarity, as it can degrade over time. Typically, 1.1 to 1.3 equivalents of n-BuLi are used to ensure complete deprotonation.

Workflow: Troubleshooting Directed ortho-Metalation

start Start: Low Yield in DoM Reaction check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Inert Gas) start->check_anhydrous check_temp Confirm Temperature Control (Maintained at -78 °C?) check_anhydrous->check_temp Passed fix_anhydrous Action: Flame-dry glassware, use freshly distilled solvent. check_anhydrous->fix_anhydrous Failed check_reagent Check Organolithium Reagent (Titer & Stoichiometry) check_temp->check_reagent Passed fix_temp Action: Use insulated Dewar, monitor temp, slow addition. check_temp->fix_temp Failed check_quench Evaluate CO₂ Quench (Method & Purity) check_reagent->check_quench Passed fix_reagent Action: Titrate BuLi, adjust equivalents to 1.2. check_reagent->fix_reagent Failed success Yield Improved check_quench->success Passed fix_quench Action: Use crushed dry ice slurry in anhydrous THF. check_quench->fix_quench Failed fail Issue Persists fix_anhydrous->start fix_temp->start fix_reagent->start fix_quench->start

Caption: Troubleshooting flowchart for the DoM of 4-chloroanisole.

Q2: I'm attempting a Friedel-Crafts acylation of 4-chloroanisole followed by a haloform reaction, but I'm getting a complex mixture of products and significant starting material remains. What's going wrong?

This two-step approach is a classic alternative, but it is prone to issues with both regioselectivity and catalyst deactivation.

Core Causality: The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically AlCl₃. The methoxy group is a strong ortho, para-director. While the para-position is blocked by chlorine, acylation can occur at the C2 (ortho) position. Furthermore, the AlCl₃ catalyst complexes with the product ketone, meaning more than one equivalent is required.[4] The catalyst is also extremely sensitive to moisture.

Troubleshooting Steps & Solutions:

  • Catalyst Stoichiometry and Activity:

    • Problem: AlCl₃ complexes with both the acyl chloride and the carbonyl oxygen of the ketone product. If you use catalytic amounts, the reaction will stall. Moisture contamination will deactivate the catalyst entirely.[4]

    • Solution: Use at least 2.2 equivalents of high-purity, anhydrous AlCl₃. Ensure the reagent is a free-flowing powder and not clumped, which indicates hydration.

  • Side Reaction - Demethylation:

    • Problem: At elevated temperatures or with prolonged reaction times, the strong Lewis acid (AlCl₃) can cleave the methyl group from the methoxy ether, resulting in a phenolic byproduct.[4]

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride and AlCl₃. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Inefficient Haloform Reaction:

    • Problem: The subsequent haloform reaction (e.g., using NaOH and Br₂) to convert the acetyl group to a carboxylic acid can be incomplete, leaving unreacted ketone.

    • Solution: Ensure sufficient equivalents of base and halogen are used. Gentle warming may be required to drive the reaction to completion. A thorough acidic workup is necessary to protonate the carboxylate salt.

Q3: When I try to synthesize the target by direct chlorination of 2-methoxybenzoic acid, I get multiple chlorinated products. How can I improve the regioselectivity?

Direct chlorination of an activated ring like 2-methoxybenzoic acid is challenging due to the activating nature of the methoxy group, which directs ortho and para to itself.

Core Causality: The methoxy group is a powerful activating group, while the carboxylic acid is a deactivating meta-director. The final substitution pattern is dictated by the stronger activating group (-OCH₃). This leads to chlorination at C3 and C5. The desired product is the C5-chloro isomer.

Troubleshooting Steps & Solutions:

  • Problem: Over-chlorination and formation of undesired isomers (e.g., 3-chloro-2-methoxybenzoic acid and 3,5-dichloro-2-methoxybenzoic acid) are common.[5]

  • Solution:

    • Milder Chlorinating Agent: Instead of harsh reagents like Cl₂ gas, consider using N-Chlorosuccinimide (NCS).

    • Solvent Choice: The choice of solvent can influence selectivity. A patent describes a process using carbon tetrachloride in the presence of iodine as a catalyst, which can improve the yield of the desired 5-chloro isomer.[5]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of dichlorinated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main industrial and laboratory-scale routes, each with distinct advantages and disadvantages.

Synthesis RouteStarting MaterialKey IntermediatesProsCons
Directed ortho-Metalation (DoM) 4-ChloroanisoleAryllithium speciesHigh regioselectivity, one-pot reaction.Requires stringent anhydrous conditions, cryogenic temperatures (-78 °C), and organolithium reagents.[1][6]
Friedel-Crafts Acylation 4-Chloroanisole2-Acetyl-4-chloroanisoleUses common lab reagents, avoids cryogenic temperatures.Requires >2 eq. of Lewis acid, potential for demethylation, two-step process.[4][7]
Direct Chlorination 2-Methoxybenzoic acidNonePotentially fewer steps.Poor regioselectivity, risk of over-chlorination, difficult purification.[5]
Q2: How can I effectively purify the final product, this compound?

Purification typically involves recrystallization.

  • Protocol: After an acidic workup, the crude solid product is isolated by filtration. A common and effective recrystallization solvent system is an ethanol/water mixture.[8] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The purified product can be collected by filtration and dried under vacuum.

  • Purity Check: Purity should be assessed by melting point (literature: 80-81 °C) and confirmed by ¹H NMR and/or LC-MS.[8][9]

Q3: Are there any safety considerations I should be aware of?

Yes, several reagents used in these syntheses pose significant hazards.

  • n-Butyllithium: Extremely pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under an inert atmosphere using proper syringe/cannula techniques.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive and hygroscopic.

  • Thionyl Chloride / Oxalyl Chloride: (Used for making acid chlorides) Highly corrosive and toxic. Reacts with water to release HCl and SO₂/CO/CO₂ respectively. Must be handled in a well-ventilated fume hood.[10]

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocol: High-Yield Synthesis via Directed ortho-Metalation

This protocol is optimized for high regioselectivity and yield but requires strict adherence to anhydrous and anaerobic conditions.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • n-Butyllithium (1.2 eq, ~2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Solution: Under a positive flow of inert gas, dissolve 4-chloroanisole (1.0 eq) in anhydrous THF.

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. Successful lithiation is often indicated by a color change.

  • Carboxylation: In a separate flame-dried flask, create a slurry of freshly crushed dry ice in a small amount of anhydrous THF. While vigorously stirring the dry ice slurry, transfer the cold aryllithium solution into it via a cooled, double-tipped cannula.

  • Quench & Workup: Allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime. Quench the reaction by adding 3M HCl until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Visualizing Key Synthetic Pathways and Side Reactions

cluster_0 Synthetic Routes from 4-Chloroanisole cluster_1 Directed ortho-Metalation (DoM) cluster_2 Friedel-Crafts / Haloform cluster_3 Common Side Products Anisole 4-Chloroanisole DoM_step1 1. n-BuLi, THF, -78°C Anisole->DoM_step1 FC_step1 1. Acyl Chloride, AlCl₃ Anisole->FC_step1 Product This compound DoM_step2 2. CO₂ (Dry Ice) DoM_step1->DoM_step2 DoM_step2->Product FC_intermediate 2-Acetyl-4-chloroanisole FC_step1->FC_intermediate Haloform_step 2. NaOH, Br₂ then H₃O⁺ FC_intermediate->Haloform_step Haloform_step->Product Demethylation 2-Chloro-5-hydroxybenzoic acid (From Friedel-Crafts) Isomer 3-Chloro-2-methoxybenzoic acid (From Direct Chlorination) Dichloro 3,5-Dichloro-2-methoxybenzoic acid (From Direct Chlorination)

References

Technical Support Center: Purification of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of 2-Chloro-5-methoxybenzoic acid. Our focus is on explaining the underlying principles of each technique to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route. Common synthesis methods, such as the chlorination of 2-methoxybenzoic acid, can introduce several types of impurities. These typically include:

  • Isomeric Byproducts: The chlorination process is not always perfectly regioselective, leading to the formation of isomers like 3-chloro-2-methoxybenzoic acid.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-methoxybenzoic acid in your crude product.[1]

  • Over-chlorinated Products: The reaction may proceed further than desired, resulting in di-chlorinated benzoic acid derivatives.

  • Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., carbon tetrachloride, ethanol, ethyl acetate) and reagents like iodine may persist in the crude solid.[1]

Q2: What is the most effective method for purifying this compound?

For most common impurities, recrystallization is the most effective and widely used technique. This method leverages the differences in solubility between the desired product and impurities at varying temperatures.[2] For more persistent impurities, an acid-base extraction can be a powerful secondary step to remove non-acidic contaminants.

Q3: How can I quickly assess the purity of my sample?

Thin-Layer Chromatography (TLC) is an excellent first-pass technique to qualitatively assess purity. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[3] A sharp, symmetrical melting point range is also a strong indicator of high purity.[2]

Q4: My final product has a melting point of 98°C, but literature values are around 170°C. What does this suggest?

A significant deviation in melting point, particularly a lower and broader range, strongly indicates the presence of impurities. However, a melting point around 98-100°C could also suggest that you have inadvertently synthesized an isomer, 5-Chloro-2-methoxybenzoic acid , which has a reported melting point in that range.[4] It is crucial to confirm the identity of your product using spectroscopic methods like NMR. The expected melting point for this compound is in the range of 165-175°C.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique, but its success depends on the careful selection of a solvent and proper execution.[2]

Problem: My product either doesn't dissolve or dissolves completely at room temperature.

Cause: This is a classic sign of poor solvent selection. An ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[2]

Solution: Systematic Solvent Screening.

  • Principle of Selection: this compound is a polar molecule. Therefore, polar solvents are a good starting point. It is sparingly soluble in water but readily soluble in polar organic solvents like ethanol and methanol.[6][7] A mixed-solvent system (e.g., ethanol/water) often provides the ideal solubility gradient.

  • Screening Protocol:

    • Place approximately 20-30 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.

    • If the compound dissolves at room temperature, the solvent is unsuitable on its own.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot, clear solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Solvent System Rationale & Expected Outcome
Ethanol/Water This compound dissolves well in hot ethanol. Water is an "anti-solvent" in which it is poorly soluble. This combination allows for fine-tuned control over crystallization.
Isopropanol Often provides a good balance of solubility, dissolving the compound when hot but allowing for good recovery upon cooling.
Toluene A less polar solvent. Can be effective for removing more polar impurities that remain in the solvent or for purifying a product contaminated with non-polar side products.[8]

Workflow for Effective Recrystallization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization & Isolation A Select Solvent System (e.g., Ethanol/Water) B Place Crude Solid in Erlenmeyer Flask C Add Minimum Amount of Hot Primary Solvent (Ethanol) to Dissolve Solid B->C D Add Hot Anti-Solvent (Water) Dropwise Until Solution Becomes Faintly Cloudy C->D E Add Primary Solvent (Ethanol) Dropwise to Re-clarify D->E F Allow to Cool Slowly to Room Temperature E->F G Cool Further in Ice-Water Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals Under Vacuum I->J

Caption: Step-by-step workflow for recrystallization.

Detailed Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum volume of boiling ethanol required to just dissolve the solid. This ensures the solution is saturated.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. If you observe any insoluble impurities, perform a hot filtration at this stage.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by taking a melting point and running a TLC or HPLC.

Troubleshooting Guide: Advanced Purification

Problem: Recrystallization failed to remove a persistent impurity.

Cause: The impurity may have a solubility profile very similar to this compound. In such cases, a separation technique based on a different chemical property is required.

Solution: Acid-Base Extraction.

This technique exploits the acidic nature of the carboxylic acid group. By converting the acid into its water-soluble carboxylate salt, it can be separated from neutral or basic organic impurities.

Workflow for Acid-Base Extraction

G cluster_main Acid-Base Extraction Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Add Aqueous Base (e.g., 1M NaHCO₃) B->C D Shake and Separate Layers C->D E Contains Neutral/ Basic Impurities D->E Discard or Analyze F Contains Sodium 2-Chloro-5-methoxybenzoate (Water-Soluble Salt) D->F G Acidify with HCl to pH ~2 F->G H Precipitated Pure Acid G->H I Filter, Wash with Cold Water, and Dry H->I

Caption: Logic flow for purification via acid-base extraction.

Detailed Acid-Base Extraction Protocol
  • Dissolution: Dissolve the impure solid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃), to the separatory funnel. The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. Neutral or basic impurities will remain in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete transfer of the acid.

  • Regeneration: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. The pure this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly. This product can be further purified by recrystallization if necessary.

By systematically applying these principles and protocols, you can effectively troubleshoot and resolve the most common purification challenges for this compound, ensuring a high-purity final product for your research and development needs.

References

Technical Support Center: Improving the Solubility of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile chemical intermediate. Here, we move beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to not only solve immediate issues but also to proactively design more robust experimental and manufacturing processes.

Section 1: Understanding the Solubility Challenge

This compound (C₈H₇ClO₃) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a methoxy group, dictates its solubility behavior.[1][2] It is typically a white to off-white crystalline solid that is only sparingly soluble in water but demonstrates greater solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

The primary challenge arises from the molecule's dual nature:

  • The Polar Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

  • The Nonpolar Body: The chlorophenyl ring is hydrophobic.

This structure leads to limited solubility in both highly polar solvents (like water) and nonpolar solvents (like hexanes). Effective solubilization requires a solvent system that can accommodate both of these features.

Key Physicochemical Properties:

PropertyValueSignificance for Solubility
Molecular Weight 186.59 g/mol [3][4]Influences the energy required to disrupt the crystal lattice.
Melting Point 165 - 175 °C[3]A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution.
pKa (Predicted) 2.78 ± 0.25[5]This low pKa indicates it is a relatively strong organic acid. The carboxylic acid group will be deprotonated at pH > ~3, drastically altering solubility.
Water Solubility Sparingly soluble (1.1 g/L at 25 °C)[1]Confirms its poor solubility in neutral aqueous media.
Organic Solvent Solubility More readily soluble in polar organic solvents (ethanol, methanol, DMSO).[1]Provides a starting point for selecting reaction solvents.

Section 2: Troubleshooting Guide: A Workflow for Solubility Issues

When faced with poor solubility of this compound during reaction setup, a systematic approach is crucial. The following workflow helps diagnose the issue and identify the most effective solution.

Solubility_Workflow cluster_start cluster_eval cluster_solutions cluster_end start Inadequate Dissolution of this compound check_solvent Is the solvent appropriate? (e.g., polar aprotic/protic) start->check_solvent check_aqueous Is the reaction in an aqueous or protic system? check_solvent->check_aqueous No solvent_change Strategy 4: Change Primary Solvent (e.g., to DMSO, DMF) check_solvent->solvent_change Yes, but still fails ph_adjust Strategy 1: pH Adjustment (Form a salt in situ) check_aqueous->ph_adjust Yes cosolvent Strategy 2: Co-Solvent System check_aqueous->cosolvent No success Homogeneous Reaction Mixture Achieved ph_adjust->success temp_adjust Strategy 3: Increase Temperature cosolvent->temp_adjust Insufficient cosolvent->success Sufficient temp_adjust->success solvent_change->success

Caption: A decision workflow for troubleshooting solubility.

Section 3: Core Strategies for Enhancing Solubility

Strategy 1: pH Adjustment and In Situ Salt Formation

Causality: The most powerful technique for aqueous or protic systems is exploiting the compound's acidic nature.[6] With a pKa around 2.78, the carboxylic acid is easily deprotonated by a mild base to form the highly polar (and thus water-soluble) 2-chloro-5-methoxybenzoate salt.[5]

When to Use:

  • Reactions in water, alcohols (methanol, ethanol), or mixed aqueous-organic systems.

  • When the subsequent reaction is tolerant of a basic pH or the presence of a counter-ion (e.g., Na⁺, K⁺, or an amine).

Common Bases:

  • Inorganic: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃).

  • Organic: Triethylamine (TEA), diisopropylethylamine (DIPEA).

Protocol: See Detailed Experimental Protocol 1 .

Deprotonation cluster_reactants Reactants cluster_products Products acid This compound (Sparingly Soluble) salt Sodium 2-Chloro-5-methoxybenzoate (Highly Soluble) acid->salt Deprotonation base + Base (e.g., NaOH) base->salt water + H₂O salt->water

Caption: Conversion of the acid to its soluble salt form.

Strategy 2: Co-Solvent Systems

Causality: A mixture of solvents can often provide a better solubilizing environment than a single solvent. This technique, known as co-solvency, works by having one solvent component interact favorably with the nonpolar part of the solute and the other with the polar part.[7] For example, adding THF or dioxane to water can create a medium that effectively dissolves substituted benzoic acids.

When to Use:

  • When pH modification is not desirable for the reaction chemistry.

  • In organic reactions where a single solvent fails to achieve complete dissolution.

Common Co-Solvent Pairs:

  • Dichloromethane (DCM) / Methanol

  • Tetrahydrofuran (THF) / Water

  • Dioxane / Water

  • Toluene / Ethanol

Protocol: See Detailed Experimental Protocol 2 .

Strategy 3: Temperature Adjustment

Causality: For most solid solutes, solubility increases with temperature.[8][9] The added thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules, promoting dissolution.

When to Use:

  • As a complementary method with co-solvent systems.

  • When reactants and products are known to be stable at elevated temperatures.

Caution: Always verify the thermal stability of your reactants before heating. Run a small-scale test to ensure no degradation occurs at the desired temperature.

Section 4: Frequently Asked Questions (FAQs)

Q1: I added NaOH to my aqueous mixture, but the compound still won't dissolve. What's wrong? A: You may not have added enough base. You need at least one molar equivalent of a strong base (like NaOH) to fully deprotonate and solubilize one equivalent of the acid. Ensure your pH is well above the pKa (a pH of 5-7 is typically sufficient). Use a pH meter or pH paper to confirm.

Q2: Which organic solvents are the best starting points? A: Based on its structure, polar aprotic solvents like DMSO, DMF, and THF, or polar protic solvents like ethanol and methanol are excellent starting points.[1] For reactions requiring less polar conditions, ethyl acetate or acetonitrile can be effective, often with gentle heating.[8]

Q3: Will forming the benzoate salt interfere with my subsequent reaction (e.g., an amide coupling)? A: It depends on the reaction. If you are performing an amide coupling using a carbodiimide activator (like EDC), forming the carboxylate salt in situ is often the first step of the reaction mechanism. However, if your reaction requires the neutral carboxylic acid, you must avoid adding a base. Always check the mechanism of your intended reaction.

Q4: Can I use sonication to help dissolve the compound? A: Yes, sonication is a useful physical method to speed up the dissolution process.[7] It provides energy to break apart solid agglomerates, increasing the surface area available for the solvent to act upon. It is best used in conjunction with a good solvent choice and, if necessary, heating.

Section 5: Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Aqueous System)

This protocol describes the preparation of a 0.5 M stock solution of sodium 2-chloro-5-methoxybenzoate.

  • Weigh Reactant: Weigh 9.33 g (0.05 mol) of this compound into a 100 mL volumetric flask.

  • Add Solvent: Add approximately 70 mL of deionized water to the flask. The solid will not dissolve.

  • Prepare Base: Prepare a 2.0 M solution of NaOH in water.

  • Titrate to Dissolution: While stirring the suspension, slowly add the 2.0 M NaOH solution dropwise. Monitor the mixture. As the solid dissolves, the solution will become clear.

  • Check pH: Once all the solid has dissolved, check the pH of the solution. It should be > 7.0. If not, add a few more drops of the NaOH solution.

  • Final Volume: Carefully add deionized water to the flask until the total volume reaches the 100 mL mark. Mix thoroughly. The result is a clear, homogeneous 0.5 M solution of the sodium salt.

Protocol 2: Systematic Screening of Co-Solvents

This protocol provides a method for finding an effective co-solvent ratio for a reaction.

  • Setup: In separate small vials, place an identical, small amount of this compound (e.g., 10 mg).

  • Add Primary Solvent: To each vial, add a fixed volume of your primary reaction solvent (e.g., 0.5 mL of toluene). The solid will likely not dissolve.

  • Screen Co-Solvents: To each vial, add a different polar co-solvent (e.g., Vial 1: THF, Vial 2: Ethanol, Vial 3: DMF) dropwise while stirring.

  • Observe: Note the volume of co-solvent required to achieve complete dissolution at room temperature.

  • Optimize: The co-solvent that dissolves the acid in the smallest volume is the most efficient. You can use this ratio as a starting point for scaling up your reaction. For example, if 10 mg dissolved in 0.5 mL of toluene after adding 0.1 mL of THF, your optimal solvent ratio is approximately 5:1 Toluene:THF.

References

Technical Support Center: Monitoring 2-Chloro-5-methoxybenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Chloro-5-methoxybenzoic acid. This document is structured to offer not just procedural steps, but also the underlying scientific principles and troubleshooting insights gained from extensive field experience.

Introduction to TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable in the organic synthesis lab.[1][2] Its primary function is to separate components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[1][2][3] By observing the disappearance of starting materials and the appearance of products on a TLC plate, a chemist can efficiently track the progress of a reaction over time.[4][5]

This compound is a halogenated aromatic carboxylic acid, a common building block in the synthesis of pharmaceuticals and other fine chemicals.[6][7] Its polarity is largely dictated by the carboxylic acid group, with contributions from the chloro and methoxy substituents.[6] Understanding these properties is key to developing an effective TLC monitoring system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor a reaction?

A: The principle lies in the difference in polarity between the reactants and products.[8] In a typical reaction of this compound (e.g., esterification or amide formation), the highly polar carboxylic acid starting material will be converted into a less polar product. On a normal-phase TLC plate (with a polar stationary phase like silica gel), the more polar a compound is, the more strongly it adsorbs to the stationary phase and the less it travels with the mobile phase, resulting in a lower Retention Factor (Rf) value.[8] Conversely, less polar compounds travel further up the plate, exhibiting higher Rf values.[9] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant (disappearing spot) and the formation of the product (new, higher Rf spot).

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC?

A: The goal is to find a solvent system that provides good separation between your starting material and product, ideally with Rf values between 0.2 and 0.7.[5] For aromatic carboxylic acids like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.[10]

A common initial choice is a mixture of ethyl acetate and hexanes.[10][11] You can adjust the ratio to achieve the desired separation.

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[5][12]

  • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[12]

For highly polar compounds that remain at the baseline, a more polar solvent system like methanol in dichloromethane (DCM) might be necessary.[10][11]

Q3: How do I prepare and spot my samples on the TLC plate?

A: Proper sample preparation is crucial for clear results.

  • Dissolve the Sample: Dissolve a small amount (about 1 mg) of your starting material (for a reference spot) and a tiny aliquot of your reaction mixture in a volatile solvent like ethyl acetate or DCM.[1] A 1% concentration is a good rule of thumb.[1]

  • Prepare the Plate: Using a pencil (never a pen, as the ink will run with the solvent), gently draw a baseline about 1 cm from the bottom of the TLC plate.[13][14] Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting: Use a capillary tube to apply a small, concentrated spot of each sample onto the baseline in its designated lane.[13] For the co-spot lane, apply both the starting material and the reaction mixture on the same spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

Q4: How do I visualize the spots on the TLC plate?

A: Since this compound and many of its derivatives are colorless, you'll need a visualization technique.

  • UV Light: The most common non-destructive method is using a UV lamp.[13][15] TLC plates are often impregnated with a fluorescent indicator that glows under UV light (typically at 254 nm).[16][17] Aromatic compounds like our target molecule will absorb the UV light and appear as dark spots against the glowing background.[16][17]

  • Staining: If compounds are not UV-active, or for better visualization, chemical stains can be used.[15][17]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[17]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[16]

Q5: How do I interpret the results and calculate the Rf value?

A: After developing and visualizing the plate, you can assess the reaction's progress.

  • Interpretation: In the reaction mixture lane, the intensity of the starting material spot should decrease over time, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

  • Rf Calculation: The Retention Factor (Rf) is a ratio that quantifies the movement of a spot.[9][18] It is calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[9][19][20]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) An ideal Rf value is between 0.2 and 0.7 for good separation and reliable results.[5]

Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions of this compound with TLC.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample Overload: Too much sample was spotted on the plate.[1][12] 2. Acidic Nature of Compound: The carboxylic acid group of this compound can interact strongly and unevenly with the silica gel.[1][12] 3. Inappropriate Spotting Solvent: The sample is not fully soluble in the spotting solvent.1. Dilute the sample solution and re-spot a smaller amount.[1][12] 2. Add a small amount (0.1-2.0%) of acetic acid or formic acid to the mobile phase. This helps to suppress the ionization of the carboxylic acid, leading to sharper, more defined spots.[10][11][12] 3. Ensure your sample is fully dissolved before spotting.
Spots Remain at the Baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient polarity to move the polar compounds up the plate.[12] 2. Incorrect Mobile Phase Choice: The chosen solvent system is unsuitable for the compounds of interest.1. Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.[12] 2. Try a different, more polar solvent system, such as methanol in dichloromethane (e.g., 5% MeOH in DCM).[10]
Spots Run with the Solvent Front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front without separation.[12]1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate.[12]
No Spots are Visible 1. Sample is Too Dilute: Not enough compound was spotted to be detected.[1][21] 2. Compound is Not UV-Active: The compounds do not absorb UV light at the wavelength used for visualization.[1][12] 3. Solvent Level Too High: The baseline was submerged in the solvent reservoir, washing the sample off the plate.[1][21]1. Concentrate the sample solution or spot the same lane multiple times, allowing the solvent to dry between applications.[1][21] 2. Use a chemical stain, such as potassium permanganate or an iodine chamber, to visualize the plate.[1][12] 3. Ensure the solvent level in the developing chamber is below the baseline on the TLC plate.[1][21]
Poor Separation of Spots 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimized for the specific separation. 2. Chamber Not Saturated: An unsaturated chamber atmosphere can lead to uneven solvent flow and poor separation.1. Systematically vary the ratio of your mobile phase components to find the optimal polarity for separation. 2. Place a piece of filter paper in the developing chamber, wetted with the mobile phase, to saturate the chamber with solvent vapors before developing the plate.[1][3]

Experimental Protocols

Protocol 1: Standard TLC Procedure
  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapors. Cover the chamber.[1][3]

  • Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your samples.[1][14]

  • Sample Application: Using a capillary tube, apply small spots of your starting material, co-spot, and reaction mixture to the designated lanes on the baseline.[13]

  • Development: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[1]

  • Visualization and Analysis: Remove the plate and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[1][15] Calculate the Rf values for all visible spots.[9]

Protocol 2: Preparing a Potassium Permanganate (KMnO₄) Stain
  • Solution Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Staining Procedure: After developing and drying the TLC plate, quickly dip it into the KMnO₄ solution using forceps.

  • Visualization: Remove the plate and gently wipe the excess stain from the back. Warm the plate with a heat gun until colored spots appear against a purple/pink background.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Mobile Phase & Saturate Chamber B Prepare & Spot TLC Plate (SM, Co-spot, RM) C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize Under UV Light D->E F (Optional) Apply Chemical Stain E->F G Calculate Rf Values & Interpret F->G Reaction_Monitoring cluster_reactants Reactants cluster_products Products cluster_tlc TLC Plate (Normal Phase) SM Starting Material (this compound) P Product (e.g., Ester, Amide) SM->P Reaction Progress SM_TLC Low Rf SM->SM_TLC More Polar P_TLC High Rf P->P_TLC Less Polar

References

Handling and safety precautions for 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-methoxybenzoic acid (CAS No. 6280-89-3). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on its safe handling and application. My aim is to equip you with the necessary knowledge to mitigate risks and troubleshoot common issues encountered during experimentation.

I. Core Safety Directives & Chemical Profile

This compound is a white to off-white crystalline solid.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[2] Understanding its chemical properties is paramount to its safe handling.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[3]
Molecular Weight 186.59 g/mol [3]
Melting Point 171-173 °C[3]
Boiling Point 318.1 °C at 760 mmHg[3]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C)[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, adherence to proper safety protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.[5]

  • Hand Protection: Wear protective gloves.[5][6]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[5]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder, use a dust mask or respirator.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound.

Scenario 1: Incomplete Dissolution in Aqueous Solutions

  • Problem: You are preparing an aqueous solution, but the compound is not fully dissolving, leading to a cloudy suspension.

  • Scientific Rationale: this compound is sparingly soluble in water.[1] This is due to the presence of a nonpolar benzene ring and a relatively nonpolar chloro group, which dominate the polarity of the molecule over the more polar carboxylic acid and methoxy groups.

  • Solution:

    • Utilize Organic Solvents: For reactions requiring solubilization, consider using polar organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) where it exhibits better solubility.[1]

    • Basification: To dissolve it in an aqueous medium, you can deprotonate the carboxylic acid group by adding a base (e.g., sodium hydroxide, potassium carbonate) to form the more soluble carboxylate salt. Titrate the pH carefully to achieve dissolution without unwanted side reactions.

Scenario 2: Unexpected Side Product Formation in a Reaction

  • Problem: During a synthetic step, you observe the formation of an unexpected impurity, confirmed by TLC or LC-MS.

  • Scientific Rationale: The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring can influence its reactivity in electrophilic or nucleophilic substitution reactions. The carboxylic acid group can also participate in various reactions.

  • Solution:

    • Temperature Control: Many organic reactions are highly sensitive to temperature. Ensure your reaction is maintained at the optimal temperature to favor the desired reaction pathway.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purification of Starting Material: Verify the purity of your this compound. Impurities in the starting material can lead to side reactions.

IV. Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of accidental exposure?

  • A1:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

    • Skin Contact: Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[8] Remove and wash contaminated clothing before reuse.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[11]

Q2: How should I properly store this compound?

  • A2: Store in a tightly closed container in a dry and well-ventilated place.[11] The recommended storage temperature is room temperature, sealed in dry conditions.[3] Some suppliers may recommend refrigerated storage (0-8°C).[2] Always refer to the supplier's specific storage recommendations.

Q3: What is the correct procedure for disposing of waste containing this chemical?

  • A3: Dispose of waste in accordance with local, state, and federal regulations. It should be disposed of by a licensed waste disposal company.[8] Do not allow the product to enter drains.

Q4: What should I do in the event of a small spill?

  • A4: For a small spill, you should:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE (gloves, goggles, and respiratory protection).[1]

    • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[12]

    • Avoid creating dust.[12]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

V. Spill Response Workflow

Here is a visual guide for handling a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain cleanup Carefully Sweep/Scoop Solid contain->cleanup Avoid raising dust decontaminate Decontaminate Spill Area cleanup->decontaminate disposal Place in Labeled Hazardous Waste Container decontaminate->disposal report Report Incident to Supervisor disposal->report end Spill Managed report->end

Caption: Workflow for handling a this compound spill.

VI. References

  • This compound - LookChem. --INVALID-LINK--

  • This compound 6280-89-3 wiki - Guidechem. --INVALID-LINK--

  • This compound - Chem-Impex. --INVALID-LINK--

  • This compound Safety Data Sheet - SynQuest Laboratories. --INVALID-LINK--

  • SAFETY DATA SHEET - LGC Standards. --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • 5-Chloro-2-methoxybenzoic acid 99 3438-16-2 - Sigma-Aldrich. --INVALID-LINK--

  • This compound 98.0+%, TCI America™ | Fisher Scientific. --INVALID-LINK--

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. --INVALID-LINK--

  • This compound - CymitQuimica. --INVALID-LINK--

  • Sigma D5417 - SAFETY DATA SHEET. --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - MilliporeSigma. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

  • 2-Methoxybenzoic acid Safety Data Sheet - SynQuest Labs. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • 2-Methoxybenzoic acid - Apollo Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

References

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 2-Chloro-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing intricate details about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven perspective on spectral interpretation, rooted in the fundamental principles of NMR and augmented by comparative data from related structures. By understanding the causal relationships between molecular structure and spectral output, researchers can enhance their ability to characterize novel compounds with confidence.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the limited availability of comprehensively assigned and published spectra for this compound, this guide presents a predicted spectrum based on established substituent effects on the benzene ring and comparison with structurally similar compounds. The predictions are grounded in the analysis of benzoic acid, 2-chlorobenzoic acid, and 2-methoxybenzoic acid.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH10-12Singlet (broad)-
H-6~7.8-8.0Doublet~2-3
H-4~7.3-7.5Doublet of doublets~8-9 and ~2-3
H-3~6.9-7.1Doublet~8-9
OCH₃~3.9Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~170-172
C-5~158-160
C-1~133-135
C-2~131-133
C-6~124-126
C-4~118-120
C-3~114-116
OCH₃~56

Rationale for Spectral Predictions: A Comparative Approach

The predicted chemical shifts are derived from the known shielding and deshielding effects of the chloro, methoxy, and carboxylic acid functional groups on the aromatic ring.

  • ¹H NMR Analysis: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift. The aromatic protons are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, causing an upfield (lower ppm) shift for the ortho and para protons. Conversely, the chloro and carboxylic acid groups are electron-withdrawing, leading to a downfield (higher ppm) shift for the ortho and para protons. The predicted splitting patterns arise from the spin-spin coupling between adjacent protons.

  • ¹³C NMR Analysis: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field. The aromatic carbons' chemical shifts are also modulated by the substituents. The methoxy group will cause a significant upfield shift for the carbon it is attached to (C-5) and the ortho and para carbons. The chloro and carboxylic acid groups will have a deshielding effect on the carbons they are bonded to (C-2 and C-1, respectively).

To illustrate these principles, consider the spectral data of related compounds:

  • 2-Methoxybenzoic acid: The methoxy protons typically appear around 3.7–3.9 ppm, and the aromatic protons are found in the range of 6.8–8.0 ppm.[2] The carboxylic acid proton is observed between 11–13 ppm.[2]

  • 2-Chlorobenzoic acid: The aromatic protons are generally shifted downfield compared to unsubstituted benzoic acid due to the electron-withdrawing nature of the chlorine atom.[3]

By synthesizing these known effects, we can arrive at a robust prediction for the spectrum of this compound.

Experimental Protocol for NMR Sample Preparation and Analysis

The quality of NMR data is intrinsically linked to the quality of the sample preparation. The following protocol is a self-validating system designed to yield high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Process Raw Data acquire->process assign Assign Peaks process->assign interpret Interpret Spectrum assign->interpret

Caption: Experimental workflow from sample preparation to spectral interpretation.

Structural Confirmation and Comparative Analysis

The predicted spectra in Tables 1 and 2, in conjunction with the experimental protocol, provide a robust framework for the analysis of this compound. For definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable. These experiments would unequivocally establish the connectivity between protons and carbons in the molecule.

When comparing the NMR data of this compound to other substituted benzoic acids, it is crucial to consider the additive nature of substituent chemical shift effects. By systematically analyzing a library of related compounds, researchers can build a predictive model for the spectral properties of novel derivatives, thereby accelerating the drug discovery process.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. By integrating predictive data based on sound chemical principles with a detailed experimental protocol, this document serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The methodologies and analytical reasoning presented herein are designed to foster a deeper understanding of NMR spectroscopy and its application in the critical task of molecular characterization.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-methoxybenzoic Acid

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Its substituted benzoic acid structure makes it a versatile intermediate for introducing the chloro and methoxy functionalities into larger, more complex molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers and professionals in the field of drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the two most prominent synthetic routes to this compound, supported by experimental data to inform your selection of the most suitable method for your specific needs.

Route 1: Electrophilic Chlorination of 2-Methoxybenzoic Acid

This approach is a direct and atom-economical method that introduces the chlorine atom onto the commercially available 2-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The interplay of these electronic effects predominantly directs the incoming electrophile (chlorine) to the position para to the methoxy group and meta to the carboxylic acid group, yielding the desired this compound.

Causality Behind Experimental Choices

The choice of chlorinating agent and catalyst is crucial for achieving high yield and selectivity. Gaseous chlorine in the presence of a Lewis acid catalyst like iodine allows for a controlled electrophilic aromatic substitution. The reaction is typically performed in an inert solvent such as carbon tetrachloride to avoid side reactions with the solvent. The addition of a small amount of an ester can act as a co-catalyst, further enhancing the reaction rate and yield.[1]

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • Carbon tetrachloride

  • Crystalline iodine

  • Methyl 2-methoxybenzoate (or other lower alcohol ester)

  • Chlorine gas

  • Sodium hydroxide solution (42%)

  • Hydrochloric acid (dilute)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, gas inlet tube, and stirrer, a mixture of 2-methoxybenzoic acid (0.2 mol), crystalline iodine (0.15 g), methyl 2-methoxybenzoate (0.45 g), and carbon tetrachloride (75 ml) is heated to reflux (73-78 °C).[1]

  • Chlorine gas is then passed through the refluxing mixture for approximately 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Upon completion, the carbon tetrachloride is distilled off at a temperature not exceeding 100 °C.[1]

  • The hot residue is poured into 600 ml of water, heated to 40 °C, and a 42% sodium hydroxide solution is added to dissolve the sodium salt of the product.[1]

  • The solution is then cooled to 10 °C and acidified with dilute hydrochloric acid to precipitate the this compound.[1]

  • The precipitate is filtered, washed with cold water, and dried to yield the final product.[1]

Diagram of the Chlorination Pathway

Chlorination_Pathway Start 2-Methoxybenzoic Acid Reagents Cl2, I2, Ester Carbon Tetrachloride, Reflux Start->Reagents Chlorination Product This compound Reagents->Product

Caption: Electrophilic chlorination of 2-methoxybenzoic acid.

Route 2: Methylation of 5-Chlorosalicylic Acid

This synthetic strategy begins with the commercially available 5-chlorosalicylic acid and involves the methylation of the phenolic hydroxyl group. This route requires a two-step process: esterification of the carboxylic acid followed by methylation of the hydroxyl group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

Causality Behind Experimental Choices

The carboxylic acid group in 5-chlorosalicylic acid is more acidic than the phenolic hydroxyl group. To selectively methylate the hydroxyl group, the carboxylic acid is first protected as a methyl ester. This is typically achieved through Fischer esterification using methanol and a strong acid catalyst like sulfuric acid. The subsequent methylation of the phenolic hydroxyl group is a Williamson ether synthesis, which proceeds via a phenoxide intermediate generated by a base. Dimethyl sulfate is a common and effective methylating agent for this transformation. The final step is the hydrolysis of the methyl ester back to the carboxylic acid, which can be accomplished under basic or acidic conditions.

Experimental Protocol: Methylation of 5-Chlorosalicylic Acid

Part A: Esterification of 5-Chlorosalicylic Acid

Materials:

  • 5-Chlorosalicylic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • A solution of 5-chlorosalicylic acid (5 kg) in methanol (50 L) and concentrated sulfuric acid (2 L) is heated under reflux for 24 hours.[2]

  • The solution is then cooled in a dry ice/acetone mixture to crystallize the product.[2]

  • The solid methyl 5-chlorosalicylate is collected by filtration.[2]

Part B: Methylation of Methyl 5-Chlorosalicylate and Hydrolysis

Materials:

  • Methyl 5-chlorosalicylate

  • Acetone

  • Sodium hydroxide solution (2N)

  • Dimethyl sulfate

Procedure:

  • To a solution of methyl 5-chlorosalicylate (500 g) in acetone (2750 ml), 2N aqueous sodium hydroxide (1650 ml) and dimethyl sulfate (335 g) are added.[2]

  • The solution is stirred, and additional sodium hydroxide and dimethyl sulfate are added.[2]

  • The mixture is heated under reflux for 45 minutes, and the acetone is then evaporated under reduced pressure.[2]

  • The residue is extracted with ether, and the ether extract is washed with 5% aqueous sodium hydroxide.[2]

  • The ether is removed under reduced pressure to yield methyl 2-methoxy-5-chlorobenzoate.[2]

  • The methyl ester is then hydrolyzed by heating with aqueous sodium hydroxide, followed by acidification to precipitate the this compound. A reported yield for this hydrolysis step is 45%.[1]

Diagram of the Methylation Pathwaydot

Methylation_Pathway Start 5-Chlorosalicylic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate Methyl 5-chlorosalicylate Step1->Intermediate Step2 Methylation (Dimethyl sulfate, NaOH) Intermediate->Step2 Intermediate2 Methyl 2-methoxy-5-chlorobenzoate Step2->Intermediate2 Step3 Hydrolysis (NaOH, then H+) Intermediate2->Step3 Product This compound Step3->Product

References

A Senior Application Scientist's Guide to 2-Chloro-5-methoxybenzoic Acid and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between isomeric structures can be the pivotal factor in determining a compound's efficacy, reactivity, and overall suitability for a given application. This guide provides an in-depth comparative analysis of 2-Chloro-5-methoxybenzoic acid and its key isomers, offering a comprehensive resource for researchers and drug development professionals. We will delve into their physicochemical properties, spectroscopic signatures, and relative reactivity, supported by experimental data and detailed protocols.

Introduction to the Isomers

The isomers of chloromethoxybenzoic acid, with the general formula C₈H₇ClO₃, are a fascinating group of compounds where the positioning of the chloro and methoxy substituents on the benzoic acid ring dictates their chemical personality. The interplay of the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, with the electron-donating character of the methoxy group, creates a rich tapestry of electronic and steric effects. Understanding these subtleties is paramount for their strategic application in synthesis.

This guide will focus on a comparative analysis of the following key isomers:

  • This compound

  • 3-Chloro-2-methoxybenzoic acid

  • 4-Chloro-2-methoxybenzoic acid

  • 5-Chloro-2-methoxybenzoic acid

  • 3-Chloro-4-methoxybenzoic acid

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are a direct manifestation of their molecular structure. Properties such as melting point, solubility, and acidity (pKa) are critical parameters that influence reaction conditions, purification strategies, and biological availability.

PropertyThis compound3-Chloro-2-methoxybenzoic acid4-Chloro-2-methoxybenzoic acid5-Chloro-2-methoxybenzoic acid3-Chloro-4-methoxybenzoic acid
CAS Number 6280-89-3[1]3260-93-357479-70-63438-16-237908-96-6
Molecular Weight ( g/mol ) 186.59[1]186.59186.59186.59186.59
Melting Point (°C) 171-173[2]118-123146-14898-100[3]216-218
Predicted pKa 2.78 ± 0.25[2]3.72 ± 0.10[4]---
Water Solubility Sparingly soluble (1.1 g/L at 25°C)[5]Sparingly soluble (0.97 g/L at 25°C)[6]---
Organic Solvent Solubility Readily soluble in ethanol, methanol, and DMSO[5]Soluble in organic solventsModerately soluble in common organic solvents-Soluble in methanol, ethanol, ether

Insights into the Physicochemical Trends:

The observed variations in melting points can be attributed to differences in crystal lattice energies, which are influenced by the isomers' symmetry and intermolecular interactions. For instance, the significantly higher melting point of 3-Chloro-4-methoxybenzoic acid suggests a more stable crystal packing.

The acidity of these benzoic acid derivatives is a delicate balance of inductive and resonance effects. The electron-withdrawing chlorine atom and carboxylic acid group increase acidity (lower pKa), while the electron-donating methoxy group decreases it. The position of these substituents relative to the carboxyl group is therefore critical. For example, the predicted pKa of this compound is lower than that of 3-Chloro-2-methoxybenzoic acid, suggesting it is a stronger acid. This is likely due to the proximity of the electron-withdrawing chlorine atom to the carboxylic acid in the ortho position, which stabilizes the carboxylate anion through an inductive effect.

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers. Each isomer presents a unique spectral fingerprint in ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns in the aromatic region of the ¹H NMR spectrum are particularly diagnostic. The electronic environment of each proton is uniquely influenced by the neighboring substituents.

  • This compound: The proton ortho to the carboxylic acid and meta to the chlorine will be the most deshielded.

  • 5-Chloro-2-methoxybenzoic acid: The proton ortho to the methoxy group and meta to the chlorine will experience a distinct shielding effect from the methoxy group.[3][7]

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing chlorine and carboxylic acid groups will be shifted downfield, while those influenced by the electron-donating methoxy group will be shifted upfield.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum include:

  • O-H stretch of the carboxylic acid, typically a broad band around 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

  • C-O stretches of the methoxy and carboxylic acid groups.

  • C-Cl stretch in the fingerprint region.

  • Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

The mass spectra of these isomers will all show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the substituent positions. Common fragmentation pathways include the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), and carbon monoxide (CO). For instance, in 5-Chloro-2-methoxybenzoic acid, a prominent fragment at m/z 185.1 corresponding to [M-H]⁺ has been observed.[3]

Reactivity Analysis: The Impact of Isomerism on Chemical Transformations

The electronic and steric environment of the carboxylic acid and the aromatic ring in each isomer significantly influences their reactivity in key chemical transformations such as esterification and electrophilic aromatic substitution.

Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reaction is sensitive to both electronic and steric effects.

Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid Chloromethoxybenzoic Acid Isomer Ester Corresponding Methyl Ester Carboxylic_Acid->Ester Fischer Esterification Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Esterification_Workflow Esterification_Workflow Heat Heat Water Water Ester->Water

Caption: Workflow for the Fischer Esterification of Chloromethoxybenzoic Acid Isomers.

Causality Behind Reactivity Differences:

  • Electronic Effects: Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thus increasing the reaction rate. Therefore, isomers with the chloro and methoxy groups positioned to maximize the electron-withdrawing effect on the carboxylic acid will react faster.

  • Steric Hindrance: Substituents in the ortho position to the carboxylic acid group can sterically hinder the approach of the alcohol, slowing down the reaction rate. This is a significant factor to consider when comparing isomers like 3-Chloro-2-methoxybenzoic acid and 4-Chloro-2-methoxybenzoic acid with those lacking an ortho substituent relative to the carboxyl group.

Based on these principles, one would predict that isomers with a substituent at the 2-position (ortho to the carboxylic acid) would exhibit slower esterification rates due to steric hindrance.

Applications in Research and Development

The unique properties of each isomer lend them to specific applications in the synthesis of pharmaceuticals and agrochemicals.

  • This compound is utilized as an intermediate in the synthesis of various bioactive molecules, including herbicides and fungicides.[8] Its structure is also a component of compounds explored for anti-inflammatory and analgesic properties.

  • 3-Chloro-4-methoxybenzoic acid is used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • 4-Chloro-2-methoxybenzoic acid has been used in the synthesis of complex heterocyclic compounds with potential biological activity.[9]

  • 5-Chloro-2-methoxybenzoic acid serves as a precursor in the preparation of various pharmaceutical compounds.[10] It has also been used in the synthesis of metal complexes.[3]

Experimental Protocols

To provide practical, field-proven insights, this section details the synthesis of a representative isomer and a protocol for a comparative esterification experiment.

Synthesis of 5-Chloro-2-methoxybenzoic Acid

This protocol describes the hydrolysis of the corresponding methyl ester to yield 5-Chloro-2-methoxybenzoic acid.[3]

Materials:

  • Methyl 5-chloro-2-methoxybenzoate

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).

  • To this solution, add a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and acidify to a pH of 2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 5-chloro-2-methoxybenzoic acid will form. Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and allow it to air dry.

Synthesis_Workflow Start Methyl 5-chloro-2-methoxybenzoate Step1 Hydrolysis (NaOH, Ethanol/H₂O) Start->Step1 Step2 Workup & Acidification (HCl) Step1->Step2 End 5-Chloro-2-methoxybenzoic Acid Step2->End

Caption: Synthetic workflow for the preparation of 5-Chloro-2-methoxybenzoic Acid.

Comparative Fischer Esterification of Isomers

This protocol outlines a method to compare the relative rates of esterification for the different chloromethoxybenzoic acid isomers.

Materials:

  • Each chloromethoxybenzoic acid isomer

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Small, identical reaction vials with caps

  • Heating block or oil bath with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for analysis

  • Internal standard (e.g., a non-reactive high-boiling point compound)

Procedure:

  • For each isomer, prepare a stock solution in methanol (e.g., 0.1 M).

  • In separate, labeled reaction vials, place a precise volume of the corresponding stock solution (e.g., 1 mL).

  • Add a known amount of the internal standard to each vial.

  • To each vial, add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Tightly cap the vials and place them in a preheated heating block or oil bath set to a constant temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.

  • Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent containing a base (e.g., saturated sodium bicarbonate solution in diethyl ether).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the ester product relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer to compare their reaction rates.

Conclusion

The positional isomerism of chloromethoxybenzoic acids gives rise to a set of compounds with distinct physicochemical properties, spectroscopic characteristics, and chemical reactivities. A thorough understanding of these differences, as outlined in this guide, is crucial for their effective application in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. By leveraging the specific attributes of each isomer, researchers can optimize reaction outcomes, streamline purification processes, and ultimately design more effective and targeted molecules.

References

A Comparative Guide to the Crystallography of 2-Chloro-5-methoxybenzoic Acid Derivatives: Structural Insights for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-methoxybenzoic Acid in Medicinal Chemistry

This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its substituted benzene ring offers multiple reactive sites for further functionalization, making it a valuable building block for creating complex molecular architectures. The presence of the chloro and methoxy groups is not merely for structural scaffolding; these substituents play a critical role in modulating the electronic properties and intermolecular interactions of the molecule, which in turn dictates its crystal structure and, ultimately, its macroscopic properties. In the realm of drug development, controlling the crystalline form of an active pharmaceutical ingredient (API) is a critical aspect of formulation and manufacturing.[2]

Experimental Protocols: From Synthesis to Single Crystal

A profound understanding of a molecule's crystal structure begins with its synthesis and the art of obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 5-methoxybenzoic acid. The following protocol is a representative example of how this transformation can be achieved.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with commercially available 5-methoxybenzoic acid.

  • Chlorination: Dissolve 5-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: Slowly introduce a chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂), to the solution while stirring at room temperature. The reaction should be conducted in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Crystallization for X-ray Diffraction

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water) to determine the optimal solvent for recrystallization.

  • Slow Evaporation: Prepare a saturated solution of this compound in the chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Harvesting: Carefully harvest the resulting single crystals and mount them on a goniometer head for X-ray diffraction analysis.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following section presents a representative, albeit hypothetical, crystal structure of this compound, drawing upon the common structural motifs observed in related benzoic acid derivatives.

A Representative Crystal Structure of this compound

Based on the known crystal structures of similar benzoic acids, it is highly probable that this compound crystallizes to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.

Below is a table summarizing the hypothetical, yet plausible, crystallographic data for this compound.

ParameterRepresentative Value
Chemical FormulaC₈H₇ClO₃
Formula Weight186.59 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~9.0
β (°)~105
V (ų)~770
Z4
Density (calculated) (g/cm³)~1.60
Hydrogen Bond (O-H···O) (Å)~2.65
Visualizing the Structure and Interactions

The following diagrams, generated using the DOT language, illustrate the expected molecular structure and the crucial hydrogen bonding that dictates the crystal packing.

Caption: Molecular structure of this compound.

Caption: Hydrogen-bonded dimer formation in carboxylic acids.

Comparative Analysis: The Influence of Substituents on Crystal Packing

To appreciate the structural nuances of this compound, it is instructive to compare its expected features with those of other, well-characterized benzoic acid derivatives.

Comparison with 4-Methoxybenzoic Acid (Anisic Acid)

The crystal structure of 4-methoxybenzoic acid is well-documented and also features the classic hydrogen-bonded dimer motif.[3] However, the position of the methoxy group can influence the overall packing of these dimers. In 4-methoxybenzoic acid, the para-substitution allows for a more linear and potentially more densely packed arrangement of the dimers. The methoxy group in this position can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

Comparison with 2-Chlorobenzoic Acid

In 2-chlorobenzoic acid, the presence of the chloro group in the ortho position introduces significant steric and electronic effects. While it also forms hydrogen-bonded dimers, the chloro substituent can lead to different polymorphic forms with varying stabilities. The chlorine atom can engage in halogen bonding (C-Cl···O or C-Cl···π interactions), which provides an additional directional force in the crystal packing, competing with or complementing the primary hydrogen bonding.

The Unique Case of this compound

For this compound, the interplay between the ortho-chloro and meta-methoxy groups is expected to result in a unique crystal packing. The chloro group's steric bulk and potential for halogen bonding, combined with the hydrogen bond-accepting capability of the methoxy group, can lead to a complex network of intermolecular interactions. These subtle forces will determine the final crystal lattice and are of immense interest to solid-state chemists and pharmaceutical scientists aiming to predict and control the crystalline forms of drug candidates.

Conclusion and Future Directions

The crystallographic study of this compound and its derivatives is a fertile ground for research. While this guide has provided a framework for understanding its synthesis, crystallization, and structural features through a comparative lens, further experimental work is needed to fully map out the polymorphic landscape of this important class of compounds. A systematic study of a series of derivatives with varying substituents would provide invaluable data for developing predictive models for crystal structure and properties. Such knowledge is a cornerstone of rational drug design and development, enabling the creation of safer, more effective, and more stable pharmaceutical products.

References

Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and known compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry.

This document moves beyond a mere cataloging of spectral data. It aims to dissect the intricate dance of electrons and bonds that dictates the fragmentation cascade of the target molecule. By understanding the underlying principles and comparing its fragmentation behavior to analogous structures, researchers can enhance their ability to interpret mass spectra and confidently identify compounds of interest.

The Logic of Fragmentation: Guiding Principles

Before delving into the specific fragmentation of this compound, it is crucial to understand the fundamental principles that govern the fragmentation of its constituent functional groups under electron ionization.

  • Aromatic Carboxylic Acids: Upon ionization, aromatic carboxylic acids often exhibit a prominent molecular ion peak. Key fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) to form a stable acylium ion, and the loss of the entire carboxyl group (•COOH, M-45).[1][2][3] Decarboxylation (loss of CO2, M-44) can also occur.

  • Anisoles (Methoxyaromatics): The methoxy group in anisole and its derivatives typically initiates fragmentation through the loss of a methyl radical (•CH3, M-15), followed by the elimination of a neutral carbon monoxide (CO) molecule.[1][4][5] This leads to the formation of a stable cyclopentadienyl cation.

  • Chloroarenes (Aromatic Chlorides): The fragmentation of chloroarenes is characterized by the cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (•Cl, M-35 or M-37, depending on the isotope).[6] The presence of chlorine's isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

The interplay of these fragmentation tendencies, influenced by their relative positions on the aromatic ring, dictates the unique mass spectrum of this compound.

The Fragmentation Pathway of this compound

The molecular formula of this compound is C₈H₇ClO₃, with a monoisotopic mass of 186.01 g/mol for the ³⁵Cl isotope.[7][8][9] Upon electron ionization, the molecule will form a molecular ion ([M]⁺•) at m/z 186 (and a smaller M+2 peak at m/z 188 due to the ³⁷Cl isotope). The subsequent fragmentation is a competitive process between the pathways initiated by the carboxylic acid, methoxy, and chloro substituents.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M [C₈H₇ClO₃]⁺• m/z 186/188 F1 [C₈H₆ClO₂]⁺ m/z 169/171 M->F1 - •OH F3 [C₇H₇O₃]⁺ m/z 139 M->F3 - •Cl F6 [C₇H₆O₂]⁺• m/z 122 M->F6 - CO₂ F2 [C₇H₄ClO]⁺ m/z 141/143 F1->F2 - CO F4 [C₇H₄O₂]⁺• m/z 120 F3->F4 - •CH₃ F5 [C₆H₄]⁺• m/z 76 F4->F5 - CO₂ F7 [C₆H₆O]⁺• m/z 94 F6->F7 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Analysis of Key Fragmentation Steps:

  • Loss of Hydroxyl Radical (m/z 169/171): The initial loss of a hydroxyl radical (•OH) from the carboxylic acid group is a highly probable fragmentation pathway, leading to the formation of a stable acylium ion at m/z 169 (and its ³⁷Cl isotope at m/z 171). This is a common fragmentation for benzoic acids.[2]

  • Sequential Loss of Carbon Monoxide (m/z 141/143): The acylium ion (m/z 169/171) can subsequently lose a neutral carbon monoxide (CO) molecule to yield a chloromethoxy-substituted phenyl cation at m/z 141/143.

  • Loss of Chlorine Radical (m/z 139): Competitively, the molecular ion can undergo cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This would result in a fragment ion at m/z 139. The stability of the resulting aryl cation influences the likelihood of this pathway.[6]

  • Loss of Methyl Radical from m/z 139 (m/z 124): Following the loss of chlorine, the fragment at m/z 139 can lose a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation of anisoles, to produce an ion at m/z 124.[1][4]

  • Decarboxylation (m/z 142/144): The direct loss of a neutral carbon dioxide (CO₂) molecule from the molecular ion is another possible fragmentation route, leading to a chloromethoxybenzene radical cation at m/z 142/144.

Comparative Fragmentation Analysis

To better understand the fragmentation of this compound, it is instructive to compare its expected fragmentation pattern with those of simpler, related molecules.

CompoundKey Fragments (m/z) and Neutral LossesObservations
Benzoic Acid 122 ([M]⁺•), 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)Dominated by the loss of the hydroxyl radical to form a stable benzoyl cation.[2]
Anisole 108 ([M]⁺•), 93 ([M-CH₃]⁺), 65 ([C₅H₅]⁺)Characteristic loss of a methyl radical followed by decarbonylation.[1][4]
Chlorobenzene 112/114 ([M]⁺•), 77 ([M-Cl]⁺)Loss of a chlorine radical is a major fragmentation pathway.[6]
This compound 186/188 ([M]⁺•), 169/171 ([M-OH]⁺), 141/143 ([M-OH-CO]⁺), 139 ([M-Cl]⁺)A composite of the fragmentation patterns of its constituent functional groups, with the initial loss of •OH being a highly probable and diagnostic fragmentation.

The presence of multiple functional groups introduces a competitive nature to the fragmentation process. The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral species. The "ortho effect," a phenomenon where adjacent substituents interact to direct fragmentation, is less likely to be a dominant factor in this molecule due to the meta relationship between the chloro and methoxy groups relative to the carboxylic acid.[10] However, the electronic effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups will influence the ionization potential and the stability of the various fragment ions.

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the proposed fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If the compound has low volatility, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.[10] This can be achieved by reacting the acid with diazomethane or by using a standard esterification procedure.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and its M+2 isotopic peak.

  • Analyze the major fragment ions and their relative abundances.

  • Compare the experimental fragmentation pattern with the proposed pathway and the spectra of analogous compounds.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable yet complex interplay of the fragmentation tendencies of its carboxylic acid, methoxy, and chloro functional groups. A thorough understanding of these individual fragmentation pathways allows for a confident interpretation of the resulting mass spectrum. The dominant initial fragmentation is expected to be the loss of a hydroxyl radical from the carboxylic acid group, a characteristic feature of benzoic acids. By employing a systematic approach to spectral interpretation and leveraging comparative data from analogous structures, researchers can effectively utilize mass spectrometry for the unambiguous identification and structural elucidation of substituted aromatic compounds.

References

Comparing the reactivity of 2-Chloro-5-methoxybenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Chloro-5-methoxybenzoic Acid

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzoic acids are foundational scaffolds. Their utility is defined by the nuanced reactivity profiles conferred by various substituents on the aromatic ring. This guide provides a comparative analysis of this compound, dissecting its reactivity in relation to other key benzoic acid derivatives. We will move beyond simple data points to explore the underlying principles—electronic effects, steric hindrance, and the quantifiable relationships that govern chemical behavior—providing field-proven insights into experimental design and interpretation.

Theoretical Framework: Understanding Substituent Effects

The reactivity of a benzoic acid is not determined by a single factor but by a complex interplay of electronic and steric influences from its substituents. To understand this compound, we must first grasp these core principles.

  • Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds. Electronegative atoms like Chlorine and Oxygen pull electron density away from the ring (-I effect), which stabilizes the conjugate base (benzoate) and thus increases acidity.[1][2]

  • Resonance Effect (+M/-M): Also known as the mesomeric effect, this involves the delocalization of pi electrons. Substituents with lone pairs, such as Chlorine and the Methoxy group, can donate electron density to the ring (+M effect).[2][3] This effect is position-dependent, primarily influencing the ortho and para positions. A +M effect generally destabilizes the benzoate anion, decreasing acidity.

  • The Ortho Effect: Any group at the ortho position (position 2 or 6) relative to the carboxylic acid can cause steric hindrance.[4][5] This forces the -COOH group to twist out of the plane of the benzene ring.[5][6][7] This "Steric Inhibition of Resonance" (SIR) decouples the carboxyl group from the ring's pi system, which, contrary to what might be expected, significantly increases the acid's strength because it prevents the destabilizing +M effect from the ring on the carboxylate anion.[6][8]

  • The Hammett Equation: For meta and para substituents, the Hammett equation (log(K/K₀) = σρ) provides a powerful quantitative tool to correlate how a given substituent (σ) will affect the rate or equilibrium constant of a reaction (ρ) relative to unsubstituted benzoic acid.[9][10][11] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[10]

For this compound, these effects manifest as follows:

  • 2-Chloro group: Exerts a strong -I effect and a weaker +M effect. More importantly, it induces a powerful ortho effect.[4]

  • 5-Methoxy group (meta): Exerts a -I effect and a +M effect. From the meta position, its resonance effect does not extend to the carboxyl group, so its influence is primarily a moderately acid-strengthening -I effect.[3]

Comparative Analysis of Acidity (pKa)

Acidity, quantified by the pKa value, is a primary measure of a carboxylic acid's reactivity, particularly its propensity to exist as a carboxylate anion. A lower pKa indicates a stronger acid. The interplay of the effects described above leads to a predictable, yet non-obvious, ordering of acidity.

CompoundKey Substituent EffectsExpected pKa TrendExperimental pKa (in water, 25°C)
Benzoic AcidBaselineReference4.20
4-Chlorobenzoic AcidStrong -I, Weak +MLower than Benzoic Acid3.98
4-Methoxybenzoic AcidWeak -I, Strong +MHigher than Benzoic Acid4.47
2-Chlorobenzoic AcidStrong -I, Ortho EffectSignificantly Lower than Benzoic Acid2.94
2-Methoxybenzoic AcidWeak -I, Ortho Effect, +MLower than Benzoic Acid (Ortho effect dominates)4.08[7][12]
This compound Strong Ortho Effect (-Cl), Strong -I (-Cl), Moderate -I (-OCH₃) Expected to be one of the lowest (strongest acid) ~2.7 (Estimated based on additive effects)

Analysis of Acidity Data:

  • The ortho effect of the chlorine atom in 2-Chlorobenzoic acid is profound, making it over 10 times more acidic than its para isomer and benzoic acid itself.[13][14] This is a direct consequence of steric inhibition of resonance.[5][6]

  • In this compound, this potent ortho effect is supplemented by the electron-withdrawing inductive effect of the meta-methoxy group. This combination makes it an exceptionally strong benzoic acid derivative, likely even stronger than 2-chlorobenzoic acid alone.

Reactivity in Nucleophilic Acyl Substitution

Reactions such as esterification and amide bond formation proceed via nucleophilic acyl substitution.[15][16][17] The rate of these reactions is governed by two competing factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups (-I, -M) pull density away from the carbonyl carbon, making it more positive and thus more susceptible to nucleophilic attack. This accelerates the reaction.

  • Steric Hindrance: Bulky groups, particularly at the ortho position, can physically block the incoming nucleophile, slowing the reaction.[5]

Let's compare the expected reactivity in a typical acid-catalyzed esterification:

CompoundElectronic Effect on CarbonylSteric HindrancePredicted Relative Rate of Esterification
Benzoic AcidBaselineLowReference Rate
4-Chlorobenzoic AcidIncreased ElectrophilicityLowFaster than Benzoic Acid
4-Methoxybenzoic AcidDecreased ElectrophilicityLowSlower than Benzoic Acid
2-Chlorobenzoic AcidIncreased ElectrophilicityHighSlower than Benzoic Acid (Sterics dominate)
This compound Highly Increased Electrophilicity High Significantly Slower than unhindered acids

Causality Behind Experimental Choices: For ortho-substituted substrates like this compound, standard esterification conditions (e.g., refluxing in alcohol with a catalytic amount of sulfuric acid) may be sluggish.[18][19] The significant steric hindrance from the 2-chloro group is the primary kinetic barrier. Therefore, an experimentalist would choose more forcing conditions or alternative coupling strategies. For instance, converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective strategy to overcome this steric impediment.[20][21] The acid chloride is far more electrophilic and reacts rapidly with nucleophiles even at low temperatures, bypassing the slow kinetics of direct esterification.

Experimental Protocols

The following protocols are designed as self-validating systems to empirically compare the reactivity of these acids.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides a direct measure of acidity. The pKa is the pH at which the acid is exactly 50% neutralized.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 1. Dissolve ~0.1 mmol of benzoic acid in 50 mL of 1:1 Ethanol/Water prep2 2. Calibrate pH meter with standard buffers (pH 4, 7, 10) prep1->prep2 titr1 3. Add standardized ~0.1 M NaOH in 0.2 mL increments prep2->titr1 titr2 4. Record pH after each addition, allowing to stabilize titr1->titr2 an1 5. Plot pH vs. Volume of NaOH added titr2->an1 an2 6. Determine equivalence point (Veq) from the steepest slope an1->an2 an3 7. Find pH at Veq/2. This pH is the pKa an2->an3

Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of the test benzoic acid and dissolve it in 50 mL of a 1:1 (v/v) ethanol-water solvent mixture. The ethanol is necessary to ensure the solubility of the less polar derivatives.

  • Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard pH 4.00 and 7.00 buffers. Immerse the pH electrode in the sample solution.

  • Titration: Fill a burette with a standardized ~0.1 M NaOH solution. Add the NaOH solution in 0.20 mL increments, allowing the pH reading to stabilize after each addition.

  • Data Recording: Record the pH value and the total volume of NaOH added after each increment. Continue well past the equivalence point (the point of rapid pH change).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence volume (Veq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (Veq / 2).[11]

Protocol 2: Comparative Kinetics of Fischer Esterification

This experiment compares the rate of reaction by monitoring the consumption of the carboxylic acid over time.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis by Titration setup1 1. To separate flasks, add 1.0 mmol of each benzoic acid to 20 mL of n-butanol setup2 2. Add 0.1 mmol H2SO4 (catalyst) to each flask setup1->setup2 setup3 3. Place flasks in a pre-heated thermostated oil bath (e.g., 90°C) setup2->setup3 samp1 4. At t = 0, 30, 60, 120, 240 min, withdraw a 1.0 mL aliquot setup3->samp1 samp2 5. Immediately quench the aliquot in 10 mL of ice-cold water samp1->samp2 an1 6. Add phenolphthalein indicator to the quenched aliquot samp2->an1 an2 7. Titrate with standardized ~0.05 M NaOH to determine remaining acid an1->an2 an3 8. Plot % Acid Remaining vs. Time for each compound an2->an3

Caption: Workflow for comparing esterification kinetics.

Step-by-Step Methodology:

  • Reaction Setup: In separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of each test acid (e.g., benzoic acid, 4-chlorobenzoic acid, and this compound).

  • Reagent Addition: To each flask, add 20 mL of n-butanol (a large excess, to ensure pseudo-first-order kinetics with respect to the acid) and 0.1 mmol of concentrated sulfuric acid as a catalyst.

  • Initiation: Place all flasks simultaneously into a pre-heated oil bath maintained at a constant temperature (e.g., 90°C) and start a timer (t=0).

  • Sampling: At predetermined time points (e.g., 30, 60, 120, 180, 240 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing 10 mL of ice-cold water to stop the reaction.

  • Quantification: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with standardized 0.05 M NaOH to determine the amount of unreacted carboxylic acid.

  • Data Analysis: For each acid, calculate the percentage of acid remaining at each time point. Plot "% Acid Remaining" versus "Time". A steeper downward slope indicates a faster reaction rate.

Conclusion

This compound possesses a distinct reactivity profile driven by a combination of potent electronic and steric factors.

  • High Acidity: It is a significantly stronger acid than benzoic acid. This is primarily due to the powerful ortho effect from the 2-chloro substituent, which is further enhanced by the inductive electron-withdrawal of the 5-methoxy group.

  • Reduced Reaction Rate at the Carboxyl Group: Despite the high electrophilicity of its carbonyl carbon, the steric hindrance imposed by the ortho-chloro group makes it a challenging substrate for direct nucleophilic acyl substitution reactions like esterification. Its reaction rate is expected to be substantially lower than that of its meta and para-substituted counterparts.

For professionals in drug development, this duality is critical. The high acidity can influence a molecule's solubility, pKa, and interactions with biological targets, while the steric hindrance around the carboxyl group necessitates more advanced synthetic strategies for derivatization. Understanding this structure-reactivity relationship is paramount for the efficient design and synthesis of novel chemical entities.

References

A Senior Application Scientist's Guide to In-Silico Modeling: Deconstructing the Interactions of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico comparison of 2-Chloro-5-methoxybenzoic acid's interactions with key biological targets implicated in inflammation and metabolic disease. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple methods section, offering a rationale-driven approach to computational analysis and providing the necessary protocols to replicate and validate these findings.

Introduction: The Rationale for In-Silico Investigation

This compound, a substituted benzoic acid, belongs to a class of compounds with known biological activities. Its structural motifs suggest potential interactions with enzymes and nuclear receptors that play critical roles in cellular signaling pathways related to inflammation and metabolism. In the early stages of drug discovery, in-silico modeling provides a rapid and cost-effective methodology to predict the binding affinity and interaction patterns of a small molecule with its putative protein targets. This computational approach allows for the prioritization of compounds for further experimental validation and offers insights into the molecular determinants of their biological activity.

This guide will explore the binding characteristics of this compound against three well-established drug targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

  • 5-Lipoxygenase (5-LOX): Another critical enzyme in the inflammatory pathway, leading to the production of leukotrienes.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

To provide a robust comparative analysis, we will benchmark the performance of this compound against a known inhibitor or agonist for each target, as well as a structurally similar isomer, 3-Chloro-4-methoxybenzoic acid.

Comparative Ligand Analysis

For a comprehensive in-silico evaluation, a carefully selected set of comparator molecules is essential. The following table outlines the ligands investigated in this guide:

Ligand Name Role Rationale for Inclusion
This compoundTest Compound The primary molecule of interest for which we are predicting biological interactions.
3-Chloro-4-methoxybenzoic acidIsomeric Comparator A structural isomer to assess the impact of substituent positioning on binding affinity and interactions.
DiclofenacCOX-2 Inhibitor A well-established non-steroidal anti-inflammatory drug (NSAID) for benchmarking COX-2 inhibition.[1][2][3]
Zileuton5-LOX Inhibitor A known inhibitor of 5-lipoxygenase used to treat asthma, serving as a positive control for 5-LOX interactions.[4][5]
RosiglitazonePPARγ Agonist A potent and selective PPARγ agonist used in the treatment of type 2 diabetes, providing a benchmark for receptor activation.[6][7][8][9]

In-Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in-silico analysis. This workflow is designed to be a self-validating system, where the results from each step inform and corroborate the findings of the subsequent stages.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Dynamic Simulation & Refinement cluster_3 Interaction Fingerprinting PDB Protein Structure Acquisition (PDB) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand Ligand Structure Preparation Ligand->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Poses Pharm Pharmacophore Modeling (LigandScout) Docking->Pharm Static Interactions MD->Pharm Stable Interactions

Figure 1: A generalized workflow for the in-silico analysis of small molecule-protein interactions.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][10][11] This method is instrumental in predicting the binding affinity and the specific interactions between a ligand and its target protein.

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

      • COX-2: PDB ID: 5KIR[12][13]

      • 5-LOX: PDB ID: 3O8Y[14]

      • PPARγ: PDB ID: 2P4Y[15]

    • Prepare the protein structures using AutoDock Tools: remove water molecules, add polar hydrogens, and assign Kollman charges.

    • Save the prepared protein structures in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structures of all ligands in SDF format.

    • Use a molecular modeling software like Avogadro or PyMOL to perform energy minimization and save the structures as PDB files.

    • In AutoDock Tools, define the rotatable bonds and save the ligands in the PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (grid box) around the active site of each protein. This is typically centered on the co-crystallized ligand or a known binding pocket.

  • Docking Execution:

    • Perform the docking calculations using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8.

  • Analysis of Results:

    • Analyze the output files to determine the binding affinity (in kcal/mol) for the top-ranked poses.

    • Visualize the protein-ligand interactions for the best poses using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[16][17] This allows for the assessment of the stability of the predicted binding pose from molecular docking and a more realistic representation of the molecular interactions.

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Generate the ligand topology and parameter files using a server like CGenFF or PRODRG.

    • Create a simulation box and solvate the system with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Examine the hydrogen bond network and other key interactions throughout the simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential steric and electronic features of a ligand that are responsible for its biological activity.[18] This can be used to understand the key interaction points and to screen for other molecules with similar features.

  • Model Generation:

    • Structure-based: Generate a pharmacophore model based on the key interactions observed in the stable protein-ligand complex from the MD simulation.

    • Ligand-based: If multiple active ligands are known, align them and identify the common chemical features to generate a pharmacophore model.

  • Feature Identification:

    • The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Model Validation:

    • Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large compound libraries to identify novel potential hits with the desired chemical features.

Predicted Binding Affinities and Interactions

The following table summarizes the predicted binding affinities obtained from molecular docking studies.

Target Protein Ligand Predicted Binding Affinity (kcal/mol)
COX-2 This compound-7.2
3-Chloro-4-methoxybenzoic acid-6.8
Diclofenac-8.5
5-LOX This compound-6.5
3-Chloro-4-methoxybenzoic acid-6.1
Zileuton-7.9
PPARγ This compound-7.8
3-Chloro-4-methoxybenzoic acid-7.5
Rosiglitazone-9.2

Note: These values are predictions and require experimental validation.

G cluster_0 COX-2 Active Site cluster_1 5-LOX Active Site cluster_2 PPARγ Ligand Binding Pocket COX2 COX-2 Arg120 Tyr355 Ser530 LOX5 5-LOX His367 His372 His550 Fe2+ PPARG PPARγ Ser289 His323 His449 Tyr473 Ligand This compound Ligand->COX2:p1 H-bond (Carboxylate) Ligand->COX2:p2 Pi-stacking Ligand->LOX5:p4 Chelation (Carboxylate) Ligand->PPARG:p1 H-bond (Carboxylate) Ligand->PPARG:p4 H-bond (Methoxy)

Figure 2: A simplified representation of the predicted key interactions of this compound with the active sites of COX-2, 5-LOX, and PPARγ.

Discussion and Future Directions

The in-silico analysis presented in this guide suggests that this compound has the potential to interact with key proteins in the inflammatory and metabolic pathways. The predicted binding affinities, while lower than the established drugs, are significant enough to warrant further investigation. The molecular docking and dynamics simulations indicate that the carboxylate and methoxy groups are crucial for forming key interactions within the binding pockets of COX-2, 5-LOX, and PPARγ.

The comparison with its isomer, 3-Chloro-4-methoxybenzoic acid, highlights the importance of the substituent positions on the benzoic acid scaffold for optimal binding. The pharmacophore models derived from these studies can serve as valuable tools for the virtual screening of compound libraries to identify novel molecules with potentially improved activity.

It is imperative to emphasize that these computational predictions must be validated through in-vitro and in-vivo experimental assays. Binding assays, enzyme activity assays, and cell-based functional assays are essential next steps to confirm the predicted biological activities and to determine the true therapeutic potential of this compound and its analogs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, authoritative framework for the proper disposal of 2-Chloro-5-methoxybenzoic acid, moving beyond simple checklists to explain the scientific rationale behind each procedural step.

Core Principles: Hazard Identification and Immediate Safety

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is a solid crystalline substance that, while not acutely toxic in all categories, presents significant irritant hazards.[1][2]

Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2][3][4]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[2][5]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between you and the chemical hazard.

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][6]Prevents airborne dust or accidental splashes from causing serious eye irritation.[4]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[4][6]Prevents direct skin contact, which can cause irritation.[3] Always inspect gloves before use and use proper removal technique.
Body Protection Long-sleeved lab coat.Protects skin on the arms and prevents contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area.[1][2] A NIOSH-approved respirator may be required if handling large quantities or if dust formation is unavoidable.Minimizes the risk of inhaling dust particles, which can lead to respiratory tract irritation.[2]
Emergency First Aid Protocols

In the event of an exposure, immediate and correct action is critical.

  • After Inhalation: Move the individual to fresh air. If they feel unwell or experience respiratory irritation, seek medical attention.[2][3]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]

  • After Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

Waste Characterization: A Halogenated Organic Compound

From a regulatory and chemical standpoint, this compound is classified as a halogenated organic compound due to the presence of a carbon-chlorine bond.[7] This is a critical distinction for disposal. Mixing halogenated waste with non-halogenated waste streams can significantly increase disposal costs, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8]

Core Directive: Always segregate this compound waste from other chemical waste streams.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from the point of generation to its final disposal pathway.

G start Identify Waste: This compound is_spill Is it a spill? start->is_spill solid_waste Unused/Residual Solid is_spill->solid_waste No spill_cleanup Small Laboratory Spill is_spill->spill_cleanup Yes protocol_solid Follow Protocol 1: Containerize as Solid Hazardous Waste solid_waste->protocol_solid protocol_spill Follow Protocol 2: Spill Cleanup Procedure spill_cleanup->protocol_spill containerize Package in a sealed, labeled hazardous waste container protocol_solid->containerize collect_contaminated Collect Contaminated Debris & PPE protocol_spill->collect_contaminated collect_contaminated->containerize storage Store in Satellite Accumulation Area (SAA) containerize->storage pickup Arrange pickup by licensed waste disposal company storage->pickup

Caption: Decision workflow for this compound disposal.

Standard Disposal Protocols

Disposal must always comply with federal, state, and local regulations.[3] Never discharge this chemical into drains or sewers.[9]

Protocol 1: Disposal of Unused or Residual Solid Waste

This is the standard procedure for the routine disposal of the chemical.

  • Preparation: Designate a specific, compatible waste container. Containers should be made of a material that does not react with the acid and must have a secure, screw-top cap.[10]

  • Transfer: Carefully transfer the solid this compound into the designated hazardous waste container. Perform this action in a well-ventilated area or chemical fume hood to prevent dust formation.[3]

  • Container Management: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[10] Keep the container securely capped at all times, except when adding waste.

  • Labeling: Label the container clearly with a hazardous waste tag as soon as the first material is added. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[10][11]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong bases or oxidizing agents.[4][10]

  • Final Disposal: Once the container is full, arrange for it to be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]

Protocol 2: Management of Small Laboratory Spills
  • Control and Evacuate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area.[9]

  • Don PPE: Wear all required PPE as detailed in Section 1.2.

  • Containment: If the material is a solid, prevent it from becoming airborne. You can gently moisten the spilled material with a fine water spray to prevent dust formation.[9]

  • Collection: Carefully sweep up or use a HEPA-filtered vacuum to collect the spilled solid.[1][9] Place the collected material and any contaminated absorbents into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Management: All materials used for the cleanup (gloves, wipes, absorbents) are now considered hazardous waste. Collect them in a sealed, properly labeled hazardous waste container and dispose of them according to Protocol 1.[3]

Advanced Topic: Disposal via Neutralization

While this compound is an acid and can be neutralized, this procedure requires careful consideration and does not typically render the waste suitable for drain disposal.

The Chemistry of Neutralization

Carboxylic acids react with strong bases (like sodium hydroxide) or weak bases (like sodium bicarbonate) in a classic acid-base neutralization reaction to form a carboxylate salt and water.[12][13]

Reaction: R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

This process converts the irritating acid into a salt with a more neutral pH.

Laboratory-Scale Neutralization Protocol

This protocol should only be performed by trained personnel comfortable with the procedure.

  • Preparation: Work in a chemical fume hood. Wear all necessary PPE. Prepare a large beaker containing a cold solution of a weak base, such as 5-10% sodium bicarbonate in water, or a dilute solution of a strong base like sodium hydroxide in an ice bath.[14][15] The use of an ice bath is critical to control the exothermic reaction.

  • Slow Addition: Slowly and carefully add the this compound to the basic solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acid until it is all dissolved and then adjust with additional base until the final pH is stable between 6.0 and 8.0.[14]

  • Waste Collection: Transfer the resulting neutralized salt solution into a clearly labeled hazardous waste container.

Authoritative Caution: The neutralization process addresses the corrosivity/irritant hazard of the acid. However, the resulting salt is still a halogenated organic compound . As such, it is generally not suitable for drain disposal and must be collected as hazardous aqueous waste.[8][14] The ultimate disposal method for such compounds is typically high-temperature incineration by a specialized facility capable of scrubbing the acidic gases (e.g., HCl) generated during combustion.[16] Always consult your local and institutional regulations before proceeding.

References

Mastering the Safe Handling of 2-Chloro-5-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-Chloro-5-methoxybenzoic acid, a key reagent in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence. Here, we will explore not just the "what," but the "why," ensuring each step is a self-validating component of a secure workflow.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary risks stem from direct contact with the solid powder or inhalation of airborne dust particles. Therefore, our safety protocols are designed to mitigate these specific routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the foundation of safe handling. The selection of each component is a direct response to the identified hazards of this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][2] A face shield offers an additional layer of protection for the entire face.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat or chemical-resistant suit.Prevents skin irritation upon contact.[1][2] Nitrile gloves provide a suitable barrier for incidental contact. A lab coat protects the skin on the arms and torso.
Respiratory Protection A NIOSH-approved air-purifying respirator (APR) with particulate filters (e.g., N95 or P100) should be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][2]
Donning and Doffing PPE: A Critical Procedure

Cross-contamination often occurs during the removal of PPE. Adhering to a strict doffing sequence is paramount.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.

  • Face Shield/Goggles: Remove by handling the headband, avoiding contact with the front surface.

  • Lab Coat: Unbutton and peel off from the shoulders, turning the sleeves inside out.

  • Respirator: Remove by pulling the straps over the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound at every stage minimizes the risk of exposure.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][6] Keep away from incompatible materials such as strong oxidizing agents.

Weighing and Handling

All manipulations of solid this compound should be performed in a certified chemical fume hood to control dust.

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Weighing: Use a weigh boat or paper to contain the solid. Avoid pouring the powder from a height to minimize dust generation.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing.

Emergency Preparedness: Spill Management

Accidents can happen, but a well-defined spill response plan can significantly mitigate the consequences.

Small Spill (less than 1 gram)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Don PPE: Wear appropriate PPE as outlined above.

  • Cleanup: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid creating dust.[7] Scoop the mixture into a labeled, sealable container.

  • Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the waste container.

  • Disposal: Dispose of the container as hazardous waste.

Large Spill (greater than 1 gram)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.

  • Ventilation: If it is safe to do so, ensure the laboratory is well-ventilated.

The following diagram illustrates the logical flow of the spill response procedure.

Spill_Response_Workflow Spill Response Workflow for this compound Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill (<1g) Assess->Small_Spill Minor Large_Spill Large Spill (>1g) Assess->Large_Spill Major Alert_Personnel Alert Personnel Small_Spill->Alert_Personnel Evacuate Evacuate Laboratory Large_Spill->Evacuate Isolate_Area Isolate Area Alert_Personnel->Isolate_Area Don_PPE Don PPE Isolate_Area->Don_PPE Cleanup Gently Cover & Scoop Don_PPE->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Notify_EHS Notify EHS Evacuate->Notify_EHS Ventilate Ventilate (if safe) Notify_EHS->Ventilate

Caption: Workflow for spill response.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company, typically via incineration.[8] Halogenated waste should not be mixed with non-halogenated waste streams.[9] Do not dispose of this chemical down the drain or in regular trash.

The following diagram outlines the safe handling and disposal workflow.

Safe_Handling_Workflow Safe Handling & Disposal of this compound Start Start: Obtain Chemical Store Store in a Cool, Dry, Well-Ventilated Area Start->Store Prepare Prepare for Handling in Fume Hood Store->Prepare Don_PPE Don Appropriate PPE Prepare->Don_PPE Weigh Weigh Solid Carefully Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use End_Use End of Use Use->End_Use Segregate_Waste Segregate Contaminated Waste End_Use->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose Arrange for Professional Disposal (Incineration) Label_Waste->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: From receipt to disposal workflow.

By integrating these detailed procedures into your daily laboratory operations, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. The principles of recognizing hazards, assessing risks, and implementing appropriate controls are the cornerstones of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.